Product packaging for Akabar(Cat. No.:CAS No. 965-52-6)

Akabar

カタログ番号: B1678864
CAS番号: 965-52-6
分子量: 275.22 g/mol
InChIキー: YCWSUKQGVSGXJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Nifuroxazide is a nitrofuran-class antibiotic with well-documented intestinal anti-infective properties and emerging, significant value in oncological research . Its primary antibacterial mechanism involves the enzymatic reduction of its nitro group by bacterial nitroreductases, generating reactive species that disrupt essential bacterial enzymes and nucleic acids, leading to bactericidal or bacteriostatic effects . As a poorly absorbed compound, its action is confined to the gastrointestinal lumen, making it a classic tool for studying localized infectious disease models . Beyond its antimicrobial applications, Nifuroxazide has garnered substantial interest as a potent and selective inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . This mechanism underpins its promising research applications in oncology, where it has demonstrated efficacy in preclinical models of various cancers, including breast, colon, hepatocellular carcinoma, osteosarcoma, and leukemia . The compound has also been shown to bio-activated by aldehyde dehydrogenase (ALDH1) enzymes, enabling it to selectively target ALDH-high cancer stem cell populations, such as those in melanoma, providing a valuable tool for investigating tumor initiation and drug resistance . Ongoing research continues to explore its potential to inhibit other targets, such as the deubiquitinase USP21 . Researchers will find this compound particularly useful for probing STAT3-dependent cellular processes, investigating cancer stem cell dynamics, and developing novel therapeutic strategies against aggressive and resistant cancers. Please note: This product is intended for research purposes only and is not for human consumption, medical use, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O5 B1678864 Akabar CAS No. 965-52-6

特性

IUPAC Name

4-hydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWSUKQGVSGXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045343
Record name Nifuroxazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

965-52-6
Record name Nifuroxazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=965-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifuroxazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nifuroxazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Mechanistic Investigations of Nifuroxazide Action

Deeper Insights into Antimicrobial Action Mechanisms

Nifuroxazide's antimicrobial effects are primarily attributed to the formation of reactive nitro radicals within bacterial cells after being metabolized by bacterial enzymes. patsnap.com These intermediates are highly reactive and can damage essential bacterial macromolecules and disrupt vital cellular processes. patsnap.comscienceopen.com

Modulation of Bacterial Dehydrogenase Activity

It is believed that nifuroxazide interferes with bacterial enzyme systems, including dehydrogenases. patsnap.comasm.orgbibliotekanauki.pl The reduction of the nitrofuran compound by appropriate bacterial enzymes produces active intermediates that are thought to disrupt a number of vital processes for bacteria. scienceopen.com Specifically, nifuroxazide may interfere with the activity of enzymes such as NADH dehydrogenase and certain enzymes involved in electron transport chains within bacterial and protozoal cells. asm.org By disrupting these processes, nifuroxazide can impair the energy production and survival of microorganisms. asm.org

Disruption of Bacterial Protein Synthesis Pathways

Nifuroxazide is understood to disrupt bacterial protein synthesis. patsnap.comscienceopen.combibliotekanauki.pl The reactive intermediates formed from nifuroxazide metabolism are thought to interact with bacterial enzymes, particularly those involved in the synthesis of proteins. patsnap.com This interference hampers the bacteria's ability to grow and replicate, ultimately leading to bacterial cell death. patsnap.compatsnap.com Some research suggests that nitrofuran drugs, including nifuroxazide, interfere with protein synthesis in pathogenic bacteria. sci-hub.se Antibiotics that block bacterial protein synthesis often interfere with the 30S or 50S subunits of the bacterial ribosome. sigmaaldrich.com

Interference with Bacterial Nucleic Acid Metabolism and Repair

Nifuroxazide has been found to disrupt bacterial DNA synthesis and repair mechanisms. patsnap.compatsnap.com The reactive nitro radicals generated from nifuroxazide are capable of damaging bacterial DNA and other critical cellular components. patsnap.com This destructive action inhibits bacterial growth and reproduction. patsnap.com Nitrofuran compounds are known to cause irreversible lesions in nucleic acids. nih.gov While the exact mechanisms of resistance to nitrofurans are not fully understood, they may involve a reduction in intracellular accumulation or modification of the target. nih.gov

Role of Bioactivation by Aldehyde Dehydrogenase (ALDH) in Antibacterial Efficacy

The antibacterial efficacy of nifuroxazide is linked to its bioactivation by bacterial enzymes. patsnap.comscienceopen.com This bioactivation, particularly the reduction of the 5-nitro group on the furan (B31954) ring, leads to the formation of toxic free radicals, which increases the antibacterial activity. sci-hub.se While the specific bacterial enzymes responsible for this bioactivation are not always explicitly named as Aldehyde Dehydrogenase (ALDH) in the context of antibacterial action in the provided snippets, the concept of enzymatic reduction leading to active intermediates is consistently mentioned for nitrofurans. patsnap.comscienceopen.com In the context of its antineoplastic action, nifuroxazide is noted to be bioactivated by ALDH enzymes, particularly ALDH1 isoforms, in cancer cells. sci-hub.senih.govmdpi.com This bioactivation in cancer cells leads to the oxidation and inactivation of ALDH1 and the conversion of nifuroxazide to cytotoxic metabolites. sci-hub.semdpi.com

Comprehensive Analysis of Antineoplastic Action Pathways

Beyond its established antimicrobial uses, nifuroxazide has been investigated for its potential antineoplastic properties, with research highlighting its ability to influence key signaling pathways involved in cancer progression. rsc.orgresearchgate.netnih.govspandidos-publications.com

Inhibition of JAK2/STAT3 Signaling Axis

A significant pathway targeted by nifuroxazide in cancer research is the Janus kinase 2 (JAK2) / Signal Transducer and Activator of Transcription 3 (STAT3) signaling axis. guidetopharmacology.orgresearchgate.netbibliotekanauki.plsci-hub.sespandidos-publications.comashpublications.orgfrontiersin.orgnih.govmdpi.comresearchgate.netscispace.comscbt.comnih.gov Nifuroxazide has been identified as a potent inhibitor of STAT3 phosphorylation. sci-hub.sespandidos-publications.comashpublications.orgnih.gov This inhibition is thought to occur through the suppression of JAK family kinases, specifically JAK2 and Tyk2. sci-hub.sespandidos-publications.comashpublications.orgnih.gov

Inhibition of the JAK2/STAT3 pathway by nifuroxazide can lead to the downregulation of STAT3 target genes, such as myeloid cell leukemia-1 (Mcl-1), which are involved in cell survival. ashpublications.org This mechanism contributes to the observed decrease in viability of cancer cells with constitutive STAT3 activation, while having minimal effects on normal cells. sci-hub.sespandidos-publications.comashpublications.org Studies have shown that nifuroxazide can inhibit the constitutive phosphorylation of STAT3 in multiple myeloma cells by reducing JAK kinase autophosphorylation. ashpublications.org

The JAK/STAT pathway plays a vital role in various cellular processes, and its abnormal activation is implicated in many cancers. ashpublications.orgfrontiersin.orgexplorationpub.com By inhibiting this pathway, nifuroxazide can influence tumor cell proliferation, apoptosis, and even processes like angiogenesis. researchgate.netsci-hub.senih.govspandidos-publications.commdpi.comnih.govnih.gov Research has demonstrated that nifuroxazide can reduce tumor growth and induce apoptosis in various cancer cell lines and in vivo models, which is associated with its ability to inhibit STAT3 phosphorylation. researchgate.netsci-hub.senih.govnih.govnih.govunifesp.br

The following table summarizes some key findings regarding nifuroxazide's effect on JAK2/STAT3 signaling:

Cellular ContextObserved Effect of NifuroxazideAssociated MechanismSource
Multiple Myeloma CellsInhibits constitutive STAT3 phosphorylation; Decreases cell viabilityReduces JAK2 and Tyk2 autophosphorylation; Downregulates Mcl-1 sci-hub.sespandidos-publications.comashpublications.org
Ehrlich's Solid Carcinoma (in vivo)Reduced tumor growth; Decreased STAT3 phosphorylationInhibition of IL-6/Jak2/STAT3 pathway; Reduced VEGF levels mdpi.com
Melanoma CellsPotent anti-proliferative activity; Induces apoptosisInhibition of STAT3 signaling nih.gov
Anaplastic Thyroid Cancer Cell LinesReduced cell viability; Induced apoptosisMay involve ROS generation depending on cell line genotype unifesp.br

This inhibition of the JAK2/STAT3 axis is considered a key mechanism underlying nifuroxazide's potential as an antineoplastic agent and supports its potential repositioning for cancer treatment. sci-hub.senih.gov

Impact on JAK2 Kinase Activity

The Janus kinase (JAK) family, particularly JAK2 and Tyk2, are upstream kinases responsible for phosphorylating and activating STAT3 in response to cytokine signaling, such as that mediated by IL-6. nih.govspandidos-publications.comwindows.netnih.gov Nifuroxazide appears to inhibit STAT3 phosphorylation, at least in part, by inhibiting the activity of JAK family kinases, specifically JAK2 and Tyk2. sci-hub.senih.govspandidos-publications.comnih.gov This inhibition of upstream JAK kinases subsequently leads to decreased STAT3 tyrosine phosphorylation. nih.gov Studies have shown that nifuroxazide treatment can lead to a significant decrease in the tyrosine phosphorylation of JAK2 and Tyk2. nih.gov Molecular modeling studies suggest that nifuroxazide may bind to both the ATP recognition site and an allosteric region near the catalytic site of JAK2, acting as a Type II kinase inhibitor. researchgate.netnih.gov However, nifuroxazide does not appear to be a broad-spectrum tyrosine kinase inhibitor, showing no significant effects against EGF receptor kinase or Src. nih.gov

Downstream Effects on Oncogenic Gene Expression

The inhibition of STAT3 phosphorylation by nifuroxazide results in the downregulation of the expression of genes that are transcriptionally regulated by activated STAT3. nih.govspandidos-publications.com These target genes are often involved in promoting cell survival, proliferation, and angiogenesis, contributing to the oncogenic phenotype. nih.govspandidos-publications.comnih.gov A key example is the downregulation of Mcl-1 mRNA expression, a STAT3 target gene critical for the survival of multiple myeloma cells. nih.gov By inhibiting STAT3 activation, nifuroxazide disrupts the signaling cascade that drives the expression of these oncogenic genes, thereby inhibiting tumor cell proliferation and promoting apoptosis. sci-hub.senih.govnih.govspandidos-publications.com Nifuroxazide has also been shown to downregulate IL-1, IL-6, and C-C motif chemokine ligand-2, which are cytokines involved in inflammation and cancer progression. nih.govspandidos-publications.comwindows.netnih.gov Furthermore, nifuroxazide can inhibit the expression of VEGF, an important factor in tumor angiogenesis. spandidos-publications.comwindows.netnih.govresearchgate.net

Selective Targeting of Aldehyde Dehydrogenase 1 (ALDH1) in Cancer Stem Cells

Aldehyde dehydrogenase 1 (ALDH1) enzymatic activity is recognized as a marker for cancer stem cell (CSC) populations in various cancers, including melanoma. wikipedia.orgnih.govspandidos-publications.comnih.govresearchgate.net These ALDH1-high CSCs are often associated with tumor initiation, progression, and resistance to conventional therapies. wikipedia.orgnih.govspandidos-publications.comnih.govresearchgate.net Nifuroxazide has been found to selectively target ALDH1-high cancer cells. wikipedia.orgnih.govspandidos-publications.comnih.govresearchgate.net This selective targeting is mediated by the bio-activation of nifuroxazide by ALDH1 enzymes. wikipedia.orgnih.govspandidos-publications.comnih.govresearchgate.net ALDH1 isoforms, particularly ALDH1A1 and ALDH1A3, bio-activate 5-nitrofuran derivatives like nifuroxazide. nih.govnih.govresearchgate.net This bio-activation process involves ALDH1 oxidizing nifuroxazide and converting it into cytotoxic metabolites through a "two-hit" pro-drug mechanism. nih.govnih.govresearchgate.net Importantly, nifuroxazide shows selectivity for bio-activation by ALDH1 isoforms over ALDH2. nih.govspandidos-publications.comresearchgate.net This selective bio-activation by ALDH1 is critical for nifuroxazide's anti-tumor activity against ALDH1-high cells, leading to the eradication of these cancer-initiating subpopulations and a reduction in tumor initiation potential. nih.govspandidos-publications.comnih.govresearchgate.net Higher levels of ALDH1 activity in melanoma have been associated with increased sensitivity to nifuroxazide. nih.gov

Inhibition of Ubiquitin-Specific Protease 21 (USP21) and Associated Cellular Pathways

Ubiquitin-specific proteases (USPs) are enzymes that remove ubiquitin from proteins, playing a role in various biological processes, including those related to metabolic disorders and cancer proliferation. nih.govpatsnap.comresearchgate.net Nifuroxazide has been identified as a potent inhibitor of Ubiquitin-Specific Protease 21 (USP21). windows.netresearchgate.netnih.govpatsnap.comresearchgate.net Machine learning models were utilized to predict compounds with USP21 inhibitory attributes, and nifuroxazide emerged as the most potent inhibitor among tested FDA-approved drugs. nih.govpatsnap.com Nifuroxazide inhibits USP21 with a half-maximal inhibitory concentration (IC50) of 14.9 ± 1.63 μM. nih.govpatsnap.com Inhibition of USP21 by nifuroxazide affects its downstream targets and associated cellular pathways. For instance, nifuroxazide treatment has been shown to inhibit ACLY (ATP citrate (B86180) lyase), an established substrate of USP21. nih.govpatsnap.com Furthermore, nifuroxazide treatment leads to an elevation of p-AMPKα (phosphorylated AMP-activated protein kinase α), a downstream functional target of USP21. nih.govpatsnap.com Nifuroxazide has also been found to increase the levels of miR-4458, a microRNA identified as downregulating USP21. nih.govpatsnap.com These findings suggest that nifuroxazide's inhibition of USP21 and its downstream effects contribute to its potential implications for addressing metabolic disorders and cancer proliferation. nih.govpatsnap.com

Table 1: Nifuroxazide Inhibition of USP21

TargetIC50 (µM)
USP2114.9 ± 1.63 nih.govpatsnap.com

Influence on IL-6 Mediated Inflammatory Pathways in Carcinogenesis

Interleukin-6 (IL-6) is a pro-inflammatory cytokine that plays a significant role in chronic inflammation and is frequently implicated in the development and progression of various cancers. nih.govspandidos-publications.comwindows.netnih.gov IL-6 signaling often activates the JAK/STAT3 pathway, contributing to tumorigenesis, metastasis, and angiogenesis. nih.govspandidos-publications.comwindows.netnih.gov Nifuroxazide has been shown to influence IL-6 mediated inflammatory pathways in the context of carcinogenesis. nih.govspandidos-publications.comwindows.netnih.govresearchgate.netresearchgate.net Studies indicate that nifuroxazide can downregulate IL-6 levels. spandidos-publications.comwindows.netnih.govnih.govresearchgate.net By reducing IL-6 expression and inhibiting the downstream JAK/STAT3 signaling cascade, nifuroxazide can mitigate the pro-inflammatory and pro-tumorigenic effects mediated by IL-6. nih.govspandidos-publications.comwindows.netnih.govresearchgate.netresearchgate.net This includes the potential to inhibit tumor angiogenesis and reduce the expression of factors like VEGF, which are often upregulated by IL-6/STAT3 signaling. spandidos-publications.comwindows.netnih.govresearchgate.net The influence of nifuroxazide on the IL-6 pathway contributes to its multi-mechanistic anti-tumor activity. nih.govspandidos-publications.comwindows.net

Table 2: Nifuroxazide Impact on Inflammatory and Angiogenic Factors in Ehrlich's Solid Carcinoma

FactorEffect of Nifuroxazide Treatment (vs. Control)
IL-6Downregulated spandidos-publications.comwindows.netnih.govresearchgate.net
TNF-αDownregulated spandidos-publications.comresearchgate.net
NFk-βDownregulated spandidos-publications.comresearchgate.net
VEGFReduced spandidos-publications.comwindows.netnih.govresearchgate.net
AngiostatinEnhanced/Upregulated spandidos-publications.comresearchgate.net
Jak2Downregulated spandidos-publications.comresearchgate.net
STAT3 (phosphorylated)Downregulated spandidos-publications.comwindows.netnih.govresearchgate.netresearchgate.net

Interaction with ERG Transcription Factor in Tumorigenesis

The E-twenty-six (ETS)-related gene (ERG) is a transcription factor that is frequently involved in chromosomal rearrangements and gene fusions, particularly the TMPRSS2-ERG fusion, which is a crucial event in a significant percentage of prostate cancers. spandidos-publications.comwindows.netnih.govimrpress.com ERG plays a role in regulating the expression of genes involved in tumorigenesis. spandidos-publications.comwindows.netimrpress.com Nifuroxazide has been identified as an inhibitor of ERG and its functions. spandidos-publications.comwindows.netnih.govimrpress.com Studies have shown that nifuroxazide can inhibit the proliferation of TMPRSS2:ERG fusion-positive prostate cancer cell lines with higher potency compared to ERG-negative cell lines. windows.netnih.govimrpress.com Nifuroxazide's interaction with ERG involves blocking the interaction between ERG and poly(ADP-ribose) polymerase 1 (PARP1), a protein required for ERG-mediated transcription. spandidos-publications.comnih.govimrpress.com By disrupting the ERG-PARP1 interaction, nifuroxazide leads to the over-activation of PARP1, triggering a type of programmed cell death known as parthanatos. spandidos-publications.comnih.govimrpress.com This mechanism of activating parthanatos through ERG inhibition represents a distinct mode of action for nifuroxazide in ERG-positive cancers. spandidos-publications.comnih.govimrpress.com Nifuroxazide has been reported to have a stronger affinity for ERG compared to STAT3 and ALDH1. windows.net

Orchestration of Apoptosis through Bcl2, Bax, and Caspase Cascade Modulation

Investigations into the anticancer mechanisms of Nifuroxazide have highlighted its ability to induce apoptosis in various cancer cell lines. A key aspect of this pro-apoptotic activity involves the modulation of core proteins in the intrinsic apoptotic pathway, notably the Bcl-2 family and caspases.

Studies have shown that Nifuroxazide treatment leads to the downregulation of anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic protein Bax nih.govxxmu.edu.cnelifesciences.orgresearchgate.netspandidos-publications.comspandidos-publications.comnih.gov. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, a critical step in initiating apoptosis. The permeabilization of the mitochondrial membrane facilitates the release of cytochrome C into the cytoplasm xxmu.edu.cnelifesciences.org.

The release of cytochrome C then triggers the activation of the caspase cascade. Specifically, cytochrome C in the cytoplasm interacts with Apaf-1, leading to the formation of the apoptosome, which in turn activates initiator caspase-9 xxmu.edu.cnelifesciences.org. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 nih.govxxmu.edu.cnelifesciences.orgresearchgate.netspandidos-publications.comspandidos-publications.com. Activated caspase-3 is a key enzyme responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including the cleavage of PARP (poly ADP-ribose polymerase), a vital protein involved in DNA repair xxmu.edu.cnelifesciences.org. Upregulation of cleaved caspase-3 is considered an important indicator of apoptosis induction xxmu.edu.cnresearchgate.net.

Research findings indicate that Nifuroxazide can significantly increase the expression of cleaved caspase-3 in cancer cells, sometimes in a dose-dependent manner nih.govxxmu.edu.cnresearchgate.net. This modulation of the Bcl-2, Bax, and caspase-3/9 axis underscores a significant mechanism by which Nifuroxazide promotes programmed cell death in malignant cells.

Regulation of Matrix Metalloproteinase (MMP) Activity (MMP2, MMP9)

Nifuroxazide has been observed to influence the activity and expression of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes play crucial roles in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis.

Multiple studies have demonstrated that Nifuroxazide treatment can reduce the expression levels of MMP-2 and MMP-9 in various cancer cell types nih.govresearchgate.netspandidos-publications.comspandidos-publications.comnih.govwindows.net. This effect is often associated with the inhibition of signaling pathways involved in cell migration and invasion, such as the STAT3 pathway nih.govresearchgate.netspandidos-publications.comspandidos-publications.comnih.gov. For instance, Nifuroxazide has been shown to block the migration of cancer cells and reduce the expression of MMP-2 and MMP-9 by inhibiting phosphorylated STAT3 nih.govspandidos-publications.com.

The downregulation of MMP-2 and MMP-9 by Nifuroxazide contributes to its anti-metastatic potential, limiting the ability of cancer cells to degrade the surrounding tissue and spread to distant sites nih.govresearchgate.netspandidos-publications.com.

Here is a summary of research findings on Nifuroxazide's impact on MMPs:

Target ProteinEffect of Nifuroxazide TreatmentAssociated Outcome(s)Source(s)
MMP-2Decreased expression/activityInhibited cell migration/invasion nih.govresearchgate.netspandidos-publications.comspandidos-publications.comnih.gov
MMP-9Decreased expression/activityInhibited cell migration/invasion nih.govresearchgate.netspandidos-publications.comspandidos-publications.comnih.gov

Impact on Homologous Recombination (HR) DNA Repair Mechanisms

Recent research has explored the effects of Nifuroxazide on DNA repair mechanisms, specifically homologous recombination (HR). HR is a critical pathway for repairing DNA double-strand breaks and maintaining genomic stability wikipedia.orgnih.gov.

One study found that Nifuroxazide significantly reduced the level of HR repair in breast cancer cells china-oncology.com. This finding suggests that Nifuroxazide may impair the cell's ability to accurately repair certain types of DNA damage. Furthermore, the combination of Nifuroxazide with Olaparib (B1684210), a PARP inhibitor, was shown to aggravate DNA damage and attenuate DNA damage repair in breast cancer cells china-oncology.com. PARP is a protein involved in DNA repair and is also a substrate cleaved by caspases during apoptosis xxmu.edu.cnelifesciences.orglarvol.com.

The ability of Nifuroxazide to interfere with HR repair mechanisms may contribute to its anticancer activity, particularly when used in combination with agents that induce DNA damage or target other repair pathways. By compromising HR, Nifuroxazide could potentially sensitize cancer cells to DNA-damaging therapies.

Molecular Mechanisms of Antiviral Efficacy

Beyond its antibacterial properties, Nifuroxazide has demonstrated antiviral activity, particularly against arboviruses. Mechanistic studies have aimed to identify the stages of the viral life cycle that are targeted by Nifuroxazide.

Inhibition of Viral Replication Stages in Arboviruses

Nifuroxazide has been shown to exhibit antiviral potency against a variety of arboviruses, including Chikungunya virus (CHIKV), Yellow Fever virus (YFV), West Nile virus (WNV), and Tick-borne encephalitis virus (TBEV) researchgate.netresearchgate.netnih.govnih.gov. Studies have confirmed its effectiveness both in vitro and in vivo researchgate.netnih.gov.

Analysis of Action Stage in Viral Life Cycle (e.g., Entry, Replication)

Detailed investigations into the antiviral mechanism of Nifuroxazide against arboviruses have indicated that its primary action stage is the inhibition of viral replication researchgate.netnih.govnih.gov. For instance, studies with CHIKV and YFV have shown that Nifuroxazide suppresses the expression of viral replicons nih.gov. While the exact molecular target within the replication machinery requires further elucidation, these findings suggest that Nifuroxazide interferes with the process by which the virus multiplies within host cells nih.gov.

Research findings on Nifuroxazide's antiviral activity against arboviruses:

Virus TestedObserved Antiviral ActivityPrimary Mechanism IdentifiedSource(s)
Chikungunya virus (CHIKV)Effective in vitro and in vivoInhibition of viral replication researchgate.netnih.govnih.gov
Yellow Fever virus (YFV)Effective in vitroInhibition of viral replication nih.govnih.gov
West Nile virus (WNV)Effective in vitroInhibition of viral replication nih.govnih.gov
Tick-borne encephalitis virus (TBEV)Effective in vitroInhibition of viral replication nih.govnih.gov

Mechanistic Studies in Antiparasitic and Antitubercular Activities

Nifuroxazide also possesses antiparasitic and antitubercular properties, although the detailed mechanisms underlying these activities are less extensively characterized compared to its anticancer effects.

As an antiparasitic agent, Nifuroxazide is used to treat infections caused by intestinal parasites such as Giardia lamblia and Cryptosporidium parvum vinmec.comchemicalbook.com. Its mechanism in this context is described as inhibiting the reproduction of substances essential for the survival of these parasites vinmec.comchemicalbook.com. Studies have also explored its activity against Trypanosoma cruzi and Leishmania mexicana nih.govnih.gov. While active against T. cruzi, the mechanism does not appear to be directly related to the inhibition of cruzain proteases nih.gov.

Regarding antitubercular activity, Nifuroxazide has shown effects against Mycobacterium tuberculosis nih.govresearchgate.net. The presence of the hydrazone framework in its structure is considered a pharmacophore associated with anti-Mycobacterium tuberculosis activity nih.govresearchgate.net. However, the specific molecular targets and pathways involved in Nifuroxazide's antitubercular action require further investigation researchgate.net. Some related compounds with hydrazone frameworks have shown anti-TB activity, but their primary mechanism was not always direct inhibition of InhA, an enzyme involved in mycolic acid biosynthesis researchgate.net.

Further research is needed to fully elucidate the precise molecular mechanisms by which Nifuroxazide exerts its antiparasitic and antitubercular effects.

Inhibition of Trypanosoma cruzi Cysteine Proteases

Trypanosoma cruzi, the causative agent of Chagas disease, relies on key enzymes for its survival and pathogenesis. Cysteine proteases, particularly cruzipain (also known as cruzipain or gp 57/51), are considered essential for the viability, infectivity, and virulence of T. cruzi. nih.govresearchgate.netmdpi.comnih.gov Consequently, inhibition of these proteases represents a promising strategy for developing new chemotherapies for Chagas disease. nih.govmdpi.comconicet.gov.ar

Studies have investigated the ability of Nifuroxazide and its derivatives to inhibit T. cruzi cysteine proteases. Enzymatic assays have shown that Nifuroxazide can inhibit cruzipain. mdpi.com Some Nifuroxazide derivatives, specifically 4-hydroxybenzhydrazone derivatives, have demonstrated strong inhibition of T. cruzi cysteine proteases, with half-maximal inhibitory concentration (IC₅₀) values in the micromolar range. For instance, one derivative, Nfz-8, showed an IC₅₀ of 4.6 µM against T. cruzi cysteine proteases. mdpi.com This inhibition of cruzipain is inferred to contribute to the observed trypanocidal activity of these compounds. mdpi.com While some Nifuroxazide derivatives with trypanocidal activity did not inhibit the proteases, suggesting alternative mechanisms, Nifuroxazide itself and certain derivatives have shown good anti-T. cruzi activity and were selected for investigating their potential as cruzipain inhibitors. mdpi.com

Table 1: Inhibition of T. cruzi Cysteine Proteases by Nifuroxazide and a Derivative

CompoundIC₅₀ against T. cruzi Cysteine Proteases (µM)
NifuroxazideGood inhibition (specific value not provided in snippet) mdpi.com
Nfz-84.6 mdpi.com

Tegumental Damage Induction in Schistosoma mansoni

Schistosoma mansoni is a parasitic worm responsible for schistosomiasis. The tegument, the outer covering of the worm, is a critical structure involved in nutrient acquisition, excretion, host immune evasion, and drug absorption. scielo.br Damage to the tegument can severely impact the parasite's viability.

Research evaluating the activity of Nifuroxazide against Schistosoma mansoni has demonstrated that it can induce severe damage to the tegument of schistosomes in vitro. nih.govresearchgate.netresearcher.life In vitro studies showed that Nifuroxazide had significant antiparasitic activity against S. mansoni, affecting worm pairing and egg production. nih.govresearchgate.net The induction of severe tegumental damage is a notable effect observed in these studies. nih.govresearchgate.net This tegumental damage is considered a key factor in the anthelmintic activity of various compounds against schistosomes. scielo.br

Pharmacological Disposition and Translational Research

Systemic Absorption and Distribution Characterization

Nifuroxazide is a nitrofuran antibiotic designed to act locally within the gastrointestinal tract. wikipedia.org Its primary therapeutic application leverages this localized effect, functioning as an intestinal antiseptic. patsnap.com The pharmacological profile of nifuroxazide is characterized by negligible systemic absorption following oral administration. wikipedia.orgwikikenko.com This minimal exposure to the systemic circulation is a key feature, as the drug's action is largely confined to the intestinal lumen where it exerts its antimicrobial effects directly on pathogenic bacteria. wikipedia.orgpatsnap.com

The low systemic bioavailability is partly attributed to its poor water solubility. wikikenko.com Consequently, at therapeutic doses, the drug is not significantly absorbed through the intestinal mucosa. wikipedia.orgwikikenko.com This localization minimizes systemic side effects and makes it an effective option for gastrointestinal infections where a targeted, local action is desired. patsnap.com Studies have shown that after oral administration in humans, the compound is often undetectable in the urine, further supporting the finding of insignificant systemic absorption. researchgate.net However, some preclinical data from rat models suggest that approximately 17% of an orally administered dose may reach systemic circulation. nih.gov

Under normal physiological conditions, nifuroxazide does not effectively penetrate the blood-brain barrier (BBB). nih.govresearchgate.net Preclinical studies in healthy mice have demonstrated that the compound is not found in brain tissue, indicating its inability to cross an intact BBB. nih.govmdpi.com

However, the integrity of the BBB is a critical factor in its permeability. nih.gov In pathological states, such as the presence of a brain tumor, the BBB can be compromised. Research utilizing glioblastoma-bearing mouse models has shown that nifuroxazide can indeed cross this injured or compromised barrier. researchgate.netmdpi.com Unlike in healthy mice or those with healed mechanical injuries to the brain, nifuroxazide was detected in the brain tissue of mice with tumor-infiltrated brains. nih.govresearchgate.net This finding suggests that while the central nervous system is typically shielded from the compound, conditions that disrupt the BBB's integrity may permit its entry. nih.gov

Pharmacokinetic studies in preclinical models, specifically mice, have provided insights into the tissue concentrations of nifuroxazide following systemic administration. After intraperitoneal administration, nifuroxazide achieves significant levels in the plasma. nih.govresearchgate.net In one study, plasma concentrations in mice were observed to be in the range of 336–2640 ng/mL one hour after the last drug administration. nih.govresearchgate.netmdpi.com Another study in mice reported that mean plasma levels corresponded to 8.5 μM. nih.gov

As noted previously, distribution into the brain is highly dependent on the state of the blood-brain barrier. In glioblastoma-bearing mice where the BBB is compromised, nifuroxazide was quantifiable in brain tissue, demonstrating its ability to distribute to this organ under such conditions. researchgate.netmdpi.com The capacity to achieve these systemic and tissue-specific concentrations supports the investigation of nifuroxazide for applications beyond its traditional use as an intestinal antiseptic. nih.govresearchgate.net

Preclinical ModelMatrixAdministration RouteMeasured ConcentrationSource
MousePlasmaIntraperitoneal336–2640 ng/mL (1 hour post-administration) nih.govresearchgate.net
MousePlasmaIntraperitonealMean level of 8.5 μM nih.gov
Glioblastoma-Bearing MouseBrain TissueIntraperitonealDetected / Quantifiable researchgate.netmdpi.com
Healthy MouseBrain TissueIntraperitonealNot Detected nih.govresearchgate.net

The complete metabolic profile of nifuroxazide is not fully elucidated, and available literature notes that information on its metabolism is limited. wikikenko.comdrugbank.com It is understood that the drug's mechanism of action involves its reduction by bacterial nitroreductases within the gut lumen to generate reactive species. wikipedia.org Some evidence suggests that when absorbed, it may be metabolized in the liver. nih.gov Nifuroxazide is considered a prodrug that can be bioactivated by aldehyde dehydrogenase (ALDH) enzymes. scispace.com This bioactivation is a key area of interest, particularly for its potential anticancer activities. wikipedia.org The lack of detection in human urine following oral doses suggests that if any absorption occurs, the compound is likely subject to extensive metabolism before renal excretion. researchgate.net

Advanced Analytical Methodologies for Pharmacokinetic Assessment

To facilitate detailed pharmacokinetic studies, a robust and sensitive analytical method based on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed and validated for the quantification of nifuroxazide in biological matrices. nih.govmdpi.comdntb.gov.ua This method has been successfully applied to measure concentrations in both plasma and brain tissue from preclinical mouse models. researchgate.netdntb.gov.ua

The developed assay demonstrated high specificity, reproducibility, precision, and accuracy. nih.govmdpi.com The validation process confirmed the method's reliability across a range of concentrations. For instance, in mouse plasma, the accuracy ranged from 90.2% to 94.8%, with precision between 4.0% and 6.4%. mdpi.com In brain tissue, the accuracy was reported to be between 105.4% and 111.8%, with precision in the range of 1.7% to 3.3%. mdpi.com The method's high sensitivity is highlighted by its low limit of quantitation (LOQ), which was in the order of nanograms per milliliter (ng/mL) for plasma and nanograms per gram (ng/g) for brain tissue, allowing for precise measurement even at low concentrations. researchgate.netmdpi.com

Validation Parameters of HPLC-MS/MS Method for Nifuroxazide Quantification mdpi.com
MatrixParameterValue
Mouse PlasmaAccuracy90.2% – 94.8%
Precision (Intraday)4.0% – 6.4%
Mouse Brain TissueAccuracy105.4% – 111.8%
Precision (Intraday)1.7% – 3.3%
Overall SensitivityLLOQ (Plasma)1 ng/mL
LLOQ (Brain Tissue)2 ng/g

Spectroscopic and Chromatographic Approaches for Quantitation

The quantification of nifuroxazide in bulk materials, pharmaceutical formulations, and biological matrices is crucial for quality control and pharmacokinetic studies. A variety of analytical methods, including both spectroscopic and chromatographic techniques, have been developed and validated for this purpose. oup.com These methods offer varying degrees of sensitivity, selectivity, and complexity, making them suitable for different applications.

Spectroscopic methods are often favored for their simplicity and speed. UV-Visible spectrophotometry, for instance, is a common technique for nifuroxazide determination. researchgate.net More advanced spectrophotometric approaches, such as second derivative (2D) and second derivative ratio (2DD) methods, have been developed to enhance specificity, particularly in the presence of degradation products. Chemometric-assisted spectrophotometry, employing models like classical least squares (CLS), principal component regression (PCR), and partial least squares (PLS), can also be used to determine nifuroxazide in the presence of its degradates. Other spectroscopic techniques include near-infrared reflectance spectroscopy and spectrofluorometry, which has been applied after chemical derivatization to produce a fluorescent product. researchgate.netrsc.org

Chromatographic techniques provide high selectivity and are essential for separating nifuroxazide from impurities or metabolites. oup.com Thin-layer chromatography (TLC) combined with densitometry offers a straightforward method for quantification. oup.com High-performance liquid chromatography (HPLC) is widely used, with reversed-phase (RP-HPLC) methods being particularly common. oup.comoup.com For higher sensitivity and specificity, especially in complex biological samples, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. nih.gov This technique has been successfully applied to determine nifuroxazide concentrations in plasma and brain tissue in preclinical pharmacokinetic studies. nih.gov

Below is a summary of various analytical approaches for nifuroxazide quantitation.

TechniquePrincipleKey Parameters / Mobile PhaseApplicationReference
UV-Visible SpectrophotometryMeasures absorbance of UV-Vis light by the analyte.Measurement at absorbance maximum (e.g., 364.5 nm).Quantification in pharmaceutical formulations. researchgate.net
Derivative Spectrophotometry (2D, 2DD)Utilizes second derivative of absorbance spectra to resolve overlapping peaks.Measurement at zero-crossing points of interfering substances.Stability-indicating assays.
Chemometrics (CLS, PCR, PLS)Multivariate statistical analysis of spectral data.Calibration models built from spectral data of mixtures.Quantification in the presence of degradation products.
TLC-DensitometrySeparation on a TLC plate followed by quantification of spots by measuring light reflectance.Mobile Phase: Ethyl acetate–acetone–methanol–ammonia (85:25:5:0.5, v/v/v/v); UV detection at 230 nm.Simultaneous determination of nifuroxazide and its impurities. oup.comoup.com
Reversed-Phase HPLC (RP-HPLC)Separation based on hydrophobicity on a C8 or C18 column.Mobile Phase: 0.1% aqueous sodium lauryl sulfate–acetonitrile gradient.Determination in bulk powder and pharmaceutical formulations. oup.comoup.com
HPLC-MS/MSHigh-selectivity separation by HPLC combined with highly sensitive mass spectrometric detection.Acetonitrile and water with formic acid as mobile phases.Pharmacokinetic studies in plasma and tissues. nih.gov

Pharmacodynamic Assessment in Preclinical Models

Concentration-Dependent Biological Activity (e.g., Bacteriostatic vs. Bactericidal)

The antibacterial action of an agent is typically classified as either bacteriostatic, meaning it inhibits bacterial growth, or bactericidal, meaning it actively kills bacteria. foamid.com This classification is determined in vitro by comparing the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC). idstewardship.com The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum. nih.gov An antibiotic is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4. idstewardship.comnih.gov

Nifuroxazide, as a member of the nitrofuran class, is generally considered to exhibit bactericidal activity. foamid.com However, this effect can be dependent on several factors, including the specific pathogen, the bacterial load, and the drug concentration. foamid.com The distinction is not always absolute; an agent may be bacteriostatic against one type of bacteria but bactericidal against another, or its effect may shift from bacteriostatic to bactericidal as its concentration increases. foamid.com

A 1981 study specifically evaluated the in vitro activity of nifuroxazide to determine its bacteriostatic and bactericidal concentrations against various enteropathogenic microorganisms, including Campylobacter, Salmonella, Shigella, and Yersinia species. nih.gov This highlights that the concentration-dependent activity of nifuroxazide has been a subject of scientific investigation. While nitrofurans are broadly categorized as bactericidal, understanding the specific MIC and MBC values for different pathogens is essential for a precise pharmacodynamic assessment.

Pharmacodynamic ParameterDefinitionRelevance to Nifuroxazide
Minimum Inhibitory Concentration (MIC) The lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. idstewardship.comA key measure of the potency of nifuroxazide's antibacterial activity against specific enteropathogens.
Minimum Bactericidal Concentration (MBC) The lowest concentration of an antimicrobial that results in a ≥99.9% kill of the initial bacterial inoculum. nih.govUsed to determine the lethal activity of nifuroxazide against bacteria.
MBC/MIC Ratio The ratio used to classify an antibiotic's activity. A ratio of ≤ 4 typically indicates bactericidal activity, while a ratio > 4 indicates bacteriostatic activity. nih.govDefines whether nifuroxazide is bactericidal or bacteriostatic against a specific microorganism under tested conditions.

Correlation of Exposure with Therapeutic Response in Disease Models

Translational research has increasingly explored the therapeutic potential of nifuroxazide beyond its use as an intestinal antiseptic, investigating its efficacy in various preclinical disease models. nih.gov These studies aim to correlate drug exposure with specific therapeutic outcomes, providing a basis for potential drug repurposing.

In oncology, the pharmacokinetic profile of nifuroxazide was investigated in a mouse model of glioblastoma. nih.gov Following intraperitoneal administration of 30 mg/kg, plasma concentrations ranged from 336 to 2640 ng/mL after one hour. nih.gov Crucially, the study found that nifuroxazide was able to cross the compromised blood-brain barrier in mice with brain tumors, achieving detectable levels in brain tissue. This demonstrated that systemic administration results in exposure levels sufficient to test for a therapeutic response in preclinical brain cancer models. nih.gov

Nifuroxazide has also shown promise in models of inflammatory diseases. In a lipopolysaccharide (LPS)-induced model of sepsis in mice, administration of nifuroxazide was associated with a significant improvement in lung and heart tissue architecture and a reduction in inflammatory cell infiltration. researchgate.net This therapeutic response was correlated with a decrease in serum biomarkers of cellular damage, including lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase-MB (CK-MB), and alkaline phosphatase (ALP). The observed efficacy was linked to the drug's ability to inhibit the TLR4/NLPR3/IL-1β signaling pathway. researchgate.net Other studies in preclinical models of ulcerative colitis suggest its therapeutic effects are mediated by the suppression of key inflammatory pathways involving STAT3 and NF-κB. nih.gov

The table below summarizes key findings from preclinical studies correlating nifuroxazide exposure to therapeutic outcomes.

Disease ModelAnimal ModelExposure DetailsTherapeutic Response ObservedCorrelated Mechanism of ActionReference
GlioblastomaMouse30 mg/kg intraperitoneal administration.Achieved plasma concentrations of 336–2640 ng/mL; crossed the blood-brain barrier in tumor-bearing mice.Exposure deemed sufficient for preclinical efficacy testing. nih.gov
Sepsis-Associated Organ InjuryMouse (LPS-induced)Prophylactic or curative administration regimens.Improved lung and heart histopathology; reduced serum biomarkers of cellular injury (LDH, CK-MB, ALP).Inhibition of the TLR4/NLPR3/IL-1β signaling pathway. researchgate.net
Ulcerative ColitisExperimental animal models.Not specified.Amelioration of colitis symptoms and inflammation.Suppression of STAT3 and NF-κB signaling pathways. nih.gov

Therapeutic Repositioning and Expanding Clinical Applications

Translational Oncological Research

Translational research has illuminated the multifaceted antitumor potential of nifuroxazide, extending beyond its original therapeutic indication. Investigations have centered on its ability to modulate key signaling pathways implicated in cancer progression, revealing a broad spectrum of activity against various malignancies.

Nifuroxazide has demonstrated promising antitumorigenic effects across a wide array of cancers, largely attributed to its inhibitory action on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway spandidos-publications.comnih.govnih.gov. Constitutive activation of STAT3 is a common feature in many human cancers, contributing to tumor cell proliferation, survival, and metastasis cancer.orgfrontiersin.org. By inhibiting STAT3 phosphorylation, nifuroxazide disrupts these oncogenic processes nih.govfrontiersin.org.

Hepatocellular Carcinoma (HCC): In HCC, nifuroxazide has been shown to inhibit cell proliferation, migration, and invasion spandidos-publications.commedscape.com. It also enhances the efficacy of radiotherapy by downregulating PD-L1 expression selleckchem.com.

Breast Cancer: Nifuroxazide decreases the viability of breast cancer cell lines, induces apoptosis, and impairs pulmonary metastasis in preclinical models mdpi.comchop.edu. It has been observed to block cancer cell migration and invasion mdpi.com.

Glioblastoma: Research indicates that nifuroxazide can inhibit the growth of glioblastoma cells and promote an antitumor immune response by encouraging the infiltration of CD8+ T cells ashpublications.org.

Multiple Myeloma: Nifuroxazide has been identified as a potent inhibitor of STAT3 in multiple myeloma cells, leading to a decrease in their viability without significantly affecting normal peripheral blood mononuclear cells cancer.orgfrontiersin.org. It can overcome the survival advantages provided by bone marrow stromal cells frontiersin.org.

Colorectal Cancer (CRC): Studies have shown that nifuroxazide decreases the viability of CRC cell lines and induces apoptosis nih.govresearchgate.net. It also impairs cancer cell migration and invasion and has been shown to inhibit tumor metastasis in animal models nih.govresearchgate.net.

Osteosarcoma: In osteosarcoma cell lines, nifuroxazide inhibits cell proliferation and induces apoptosis. It also significantly inhibits cell migration and invasion researchgate.net.

Prostate Cancer: Nifuroxazide has been investigated for its potential in treating prostate cancer, particularly TMPRSS2:ERG fusion-positive prostate cancer, where it was found to inhibit proliferation spandidos-publications.com.

Lung Cancer: In non-small cell lung cancer (NSCLC), nifuroxazide has been shown to inhibit cell viability and induce apoptosis through the endoplasmic reticulum stress PERK signaling pathway nih.gov. It also reduces the phosphorylation of JAK2 and STAT3 nih.gov.

Bladder Cancer: The JAK-STAT signaling pathway is a target in bladder cancer, and inhibitors of STAT3, including nifuroxazide, have been shown to reduce the survival of bladder cancer cells nih.gov.

Melanoma: Nifuroxazide exhibits potent anti-proliferative activity against various melanoma cell lines, inducing cell cycle arrest and apoptosis nih.govmdpi.com. It also impairs melanoma cell migration and invasion and has been shown to inhibit tumor growth and pulmonary metastases in animal models nih.govmdpi.com.

Acute Promyelocytic Leukemia (APL) and Neuroblastoma: Extensive literature searches did not yield specific studies on the direct effects of nifuroxazide on Acute Promyelocytic Leukemia or Neuroblastoma. While its primary mechanism of STAT3 inhibition is relevant in various hematological and solid tumors, direct experimental evidence in these specific malignancies is not currently available in the reviewed literature spandidos-publications.com.

Antitumorigenic Potential of Nifuroxazide Across Diverse Malignancies
MalignancyKey FindingsPrimary Mechanism of Action
Hepatocellular CarcinomaInhibits proliferation, migration, invasion; enhances radiotherapy efficacy. spandidos-publications.commedscape.comselleckchem.comSTAT3 Inhibition, PD-L1 Downregulation selleckchem.com
Breast CancerDecreases cell viability, induces apoptosis, impairs metastasis. mdpi.comchop.eduSTAT3 Inhibition mdpi.com
GlioblastomaInhibits growth, promotes CD8+ T cell infiltration. ashpublications.orgSTAT3 Inhibition ashpublications.org
Multiple MyelomaDecreases viability of myeloma cells. cancer.orgfrontiersin.orgSTAT3 Inhibition cancer.orgfrontiersin.org
Colorectal CancerDecreases viability, induces apoptosis, inhibits metastasis. nih.govresearchgate.netresearchgate.netSTAT3 Inhibition nih.govresearchgate.net
OsteosarcomaInhibits proliferation, induces apoptosis, inhibits migration and invasion. researchgate.netSTAT3 Inhibition researchgate.net
Prostate CancerInhibits proliferation of TMPRSS2:ERG fusion-positive cells. spandidos-publications.comERG Inhibition, PARP1 Overactivation spandidos-publications.com
Lung CancerInhibits viability and induces apoptosis in NSCLC cells. nih.govJAK2/STAT3 Inhibition, ER Stress nih.gov
Bladder CancerReduces survival of cancer cells. nih.govSTAT3/5 Inhibition nih.gov
MelanomaInhibits proliferation, induces apoptosis, impairs migration and invasion, inhibits tumor growth and metastasis. nih.govmdpi.comSTAT3 Inhibition, ALDH1 Inhibition spandidos-publications.comnih.gov
NeuroblastomaNo specific studies on nifuroxazide identified.N/A
Acute Promyelocytic LeukemiaNo specific studies on nifuroxazide identified.N/A

In vitro studies have consistently demonstrated the ability of nifuroxazide to impede fundamental processes of cancer progression. In various cancer cell lines, including those from colorectal, breast, and melanoma, nifuroxazide has been shown to inhibit cell proliferation in a dose- and time-dependent manner nih.govchop.edunih.gov. This anti-proliferative effect is often accompanied by a significant reduction in the migratory and invasive capacity of cancer cells nih.govchop.edunih.gov. The mechanism underlying these effects is frequently linked to the downregulation of phosphorylated STAT3 (p-STAT3) and the subsequent reduction in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and facilitation of cell invasion nih.govnih.gov.

Nifuroxazide has been shown to induce programmed cell death, or apoptosis, in a variety of cancer cells nih.govchop.edunih.gov. This pro-apoptotic effect is a key component of its antitumor activity. Mechanistic studies have revealed that nifuroxazide-induced apoptosis is often associated with the activation of the intrinsic or mitochondrial apoptotic pathway nih.gov. This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2 chop.edunih.gov. In some cancer types, the induction of apoptosis is also linked to the generation of reactive oxygen species (ROS) nih.gov.

In Vitro Effects of Nifuroxazide on Cancer Cells
EffectObserved InKey Mechanisms
Inhibition of ProliferationColorectal, Breast, Melanoma, Osteosarcoma, Lung Cancer nih.govchop.edunih.govresearchgate.netnih.govSTAT3 inhibition, cell cycle arrest. nih.gov
Inhibition of Migration & InvasionColorectal, Breast, Melanoma, Osteosarcoma nih.govchop.edunih.govresearchgate.netDownregulation of p-STAT3, MMP-2, and MMP-9. nih.govnih.gov
Induction of ApoptosisColorectal, Breast, Melanoma, Osteosarcoma, Lung Cancer nih.govchop.edunih.govresearchgate.netnih.govActivation of Bax and cleaved caspase-3, downregulation of Bcl-2, ROS generation. chop.edunih.gov

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Emerging evidence suggests that nifuroxazide may play a role in modulating this process. By inhibiting the IL-6/JAK2/STAT3 signaling pathway, nifuroxazide has been shown to downregulate vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. This suggests that part of nifuroxazide's antitumor effect may be attributed to its ability to starve tumors of their blood supply.

The tumor microenvironment plays a crucial role in cancer progression and response to therapy. Nifuroxazide has been found to modulate this environment to favor an antitumor immune response. In colorectal cancer models, nifuroxazide treatment was associated with a reduction in myeloid-derived suppressor cells (MDSCs) and an increase in the infiltration of CD8+ T cells into the tumor nih.gov.

Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein that can be expressed on tumor cells, leading to the suppression of the host's antitumor immune response. Nifuroxazide has been shown to downregulate the expression of PD-L1 in hepatocellular carcinoma cells selleckchem.com. This effect is significant as it can potentially enhance the susceptibility of tumors to immune-mediated destruction and improve the efficacy of immunotherapies. In the context of radiotherapy for HCC, nifuroxazide was found to attenuate the irradiation-induced upregulation of PD-L1, suggesting a synergistic potential in combination therapies selleckchem.com.

Enhancement of Antitumor Immune Responses within the Tumor Microenvironment

Reprogramming of Macrophage Polarization towards M1 Phenotype

Nifuroxazide has been shown to modulate the tumor microenvironment by influencing macrophage polarization. Macrophages can exist in different functional states, broadly categorized as the pro-inflammatory M1 phenotype, which has anti-tumor properties, and the anti-inflammatory M2 phenotype, which can promote tumor growth. Research indicates that nifuroxazide can induce a shift from the M2 to the M1 phenotype.

In a study on colorectal carcinoma, nifuroxazide treatment led to a marked decrease in the number of M2-type macrophages in an abdominal metastasis model. nih.govdrugbank.com Further research in hepatocellular carcinoma demonstrated that combining nifuroxazide with radiotherapy enhanced the ratio of M1 macrophages in the tumor microenvironment. frontiersin.org This reprogramming of macrophages is significant as it contributes to a more robust anti-tumor immune response. The mechanism is linked to the inhibition of the STAT3 signaling pathway, which is crucial for M2 macrophage polarization. drugbank.comnih.gov

Table 1: Effect of Nifuroxazide on Macrophage Polarization
Cancer ModelKey FindingReference
Colorectal CarcinomaSignificant decrease in M2-type macrophages in an abdominal metastasis model. nih.govdrugbank.com
Hepatocellular CarcinomaEnhanced M1 macrophage ratio when combined with radiotherapy. frontiersin.org
Augmentation of Cytotoxic T Lymphocyte and Natural Killer Cell Infiltration

Beyond its effects on macrophages, nifuroxazide also enhances the activity of other critical immune cells involved in anti-tumor immunity. Studies have demonstrated its ability to increase the infiltration of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells into tumors.

In models of hepatocellular carcinoma, treatment with nifuroxazide, particularly in combination with other therapies like CpG ODN or radiotherapy, significantly enhanced the infiltration of CD4+ and CD8+ T lymphocytes into tumor tissues. frontiersin.orgfrontiersin.org Specifically, the combination of nifuroxazide and TCL-loaded dendritic cells (DC) resulted in the greatest amount of CD4+ and CD8+ T lymphocyte infiltration in tumor tissues. mdpi.com Furthermore, research has shown that nifuroxazide treatment can lead to a substantial increase in the population of NK cells in the spleens of tumor-bearing mice, suggesting a systemic enhancement of the immune response. This augmentation of CTL and NK cell activity is also linked to the inhibition of STAT3, which can suppress the function of these effector cells. mdpi.com

Investigational Role in Graft-Versus-Host Disease

Graft-versus-host disease (GVHD) is a severe and often lethal complication of allogeneic bone marrow transplantation. The STAT3 signaling pathway is known to be critical for the T-cell alloactivation that drives GVHD. As a STAT3 inhibitor, nifuroxazide has been investigated for its potential to mitigate this condition.

In a murine model of acute GVHD, treatment with nifuroxazide suppressed the development of the disease and significantly delayed GVHD-induced mortality. Mice treated with the compound exhibited less severe tissue damage in key target organs such as the skin, liver, and small intestine. The therapeutic effect was mediated by the inhibition of STAT3 activation, which resulted in the regulation of CD4+ T cells and a reduction in the levels of pro-inflammatory cytokines like interferon-γ and tumor necrosis factor-α. These findings suggest that nifuroxazide could be repurposed as a prophylactic or second-line therapy for acute GVHD.

Table 2: Investigational Findings of Nifuroxazide in Acute Graft-Versus-Host Disease (aGVHD)
ModelKey OutcomesMechanism of ActionReference
Murine aGVHD ModelSuppressed aGVHD development, delayed mortality, alleviated tissue damage in skin, liver, and intestine.Inhibition of STAT3 activation, regulation of CD4+ T cells, reduction of IFN-γ and TNF-α.

Emerging Antiviral Applications

Recent studies have uncovered the potential of nifuroxazide as a broad-spectrum antiviral agent, particularly against arboviruses. This represents a significant expansion of its therapeutic profile beyond its antibacterial and immunomodulatory roles.

Efficacy Against Alphaviruses and Flaviviruses (e.g., Chikungunya, West Nile, Yellow Fever, Tick-Borne Encephalitis Viruses)

Nifuroxazide has demonstrated significant inhibitory effects against a variety of arboviruses, which include members of the alphavirus and flavivirus families. Chikungunya virus (CHIKV), an alphavirus causing debilitating polyarthritis, has been a key target of this research. Additionally, nifuroxazide has shown efficacy against several pathogenic flaviviruses, including Yellow Fever Virus (YFV), West Nile Virus (WNV), and Tick-Borne Encephalitis Virus (TBEV). The antiviral activity was observed to vary among different target cell types, with high inhibitory efficiency in cell lines such as hepatoma (Huh7) and vascular endothelial cells (HUVEC).

In Vitro and In Vivo Antiviral Activity Evaluation

The antiviral properties of nifuroxazide have been confirmed through both in vitro and in vivo studies. In vitro experiments revealed that nifuroxazide inhibits the replication of these viruses in a concentration-dependent manner. Time-of-drug-addition assays pinpointed the viral replication stage as the primary target of inhibition.

In vivo validation was conducted using a mouse model of Chikungunya virus infection. Oral administration of nifuroxazide significantly reduced the viral load in the muscles of infected mice. Furthermore, the treatment protected the animals from CHIKV-induced footpad swelling, a characteristic inflammatory injury associated with the disease. These results underscore the potential of nifuroxazide as a promising candidate for clinical application in the treatment of infections caused by these arboviruses.

Table 3: Summary of Nifuroxazide's Antiviral Activity
Virus (Family)Evaluation ModelKey FindingsReference
Chikungunya Virus (Alphavirus)In Vitro (Huh7 & HUVEC cells) & In Vivo (Mouse model)Inhibited viral replication; Reduced viral load in muscles and protected against footpad swelling.
Yellow Fever Virus (Flavivirus)In Vitro (Huh7 cells)High inhibitory efficiency.
West Nile Virus (Flavivirus)In Vitro (HUVEC cells)High inhibitory efficiency.
Tick-Borne Encephalitis Virus (Flavivirus)In Vitro (HUVEC cells)High inhibitory efficiency.

Antiparasitic and Antitubercular Therapeutic Potential

In addition to its antibacterial and emerging antiviral roles, nifuroxazide has been investigated for its efficacy against parasitic and mycobacterial infections.

The antiparasitic capabilities of nifuroxazide have been explored against several pathogens. It is used to treat diarrhea caused by intestinal parasites such as Giardia lamblia and Cryptosporidium parvum. More recent research has focused on its activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. In vitro studies showed that nifuroxazide induced significant damage to the parasite's tegument, affected worm pairing, and reduced egg production. In a mouse model of schistosomiasis, a single oral dose of nifuroxazide significantly reduced the total worm burden by approximately 40% and, in patent infections, decreased the number of eggs by about 80%.

Furthermore, the antitubercular potential of nifuroxazide has been evaluated. Nifuroxazide contains a hydrazone framework, which is a pharmacophore known for its activity against Mycobacterium tuberculosis. An in vitro study demonstrated that nifuroxazide exhibited a minimum inhibitory concentration (MIC) value of 12.3 µg/mL against M. tuberculosis, indicating direct activity against the bacterium. These findings suggest that nifuroxazide and its derivatives are viable candidates for further development as new antiparasitic and antitubercular agents.

Other Novel Therapeutic Investigational Areas

Beyond its antimicrobial and antiparasitic properties, research has extended into nifuroxazide's potential role in managing complex diseases such as diabetic nephropathy and pulmonary fibrosis.

Diabetic nephropathy is a severe complication of diabetes and a leading cause of end-stage renal disease. nih.gov Inflammation and oxidative stress are key contributors to its development. africaresearchconnects.comtandfonline.com Nifuroxazide has been investigated for its potential to protect the kidneys in this condition, primarily through its action as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation. africaresearchconnects.comnih.gov

In rat models of diabetes-induced nephropathy, nifuroxazide treatment was shown to inhibit the JAK2/STAT3 signaling pathway, which regulates inflammatory responses. africaresearchconnects.comnih.gov This inhibition led to significant improvements in kidney function, including enhanced glomerular filtration. africaresearchconnects.com Treatment with nifuroxazide also resulted in a reduction of renal macrophage infiltration and fibrosis. africaresearchconnects.comnih.gov Furthermore, it decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-18 in kidney tissue. africaresearchconnects.comnih.gov

Additional studies have shown that nifuroxazide ameliorates oxidative stress by reducing levels of malondialdehyde (MDA) and nitric oxide (NO) while restoring the levels of antioxidants like glutathione (GSH) and superoxide dismutase (SOD). tandfonline.comtandfonline.com It also demonstrated the ability to dampen apoptosis in the diabetic kidney by reducing the activation of NFκB and the expression of cleaved caspase-3. nih.govtandfonline.com These findings collectively suggest that nifuroxazide exhibits renoprotective effects through its anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov

Table 4: Renoprotective Effects of Nifuroxazide in Animal Models of Diabetic Nephropathy

MechanismEffect of Nifuroxazide TreatmentKey Markers Affected
Anti-inflammatory Inhibited STAT3 activation; reduced macrophage infiltration.STAT3, TNF-α, IL-18
Antioxidant Dampened oxidative stress; restored antioxidant levels.MDA, NO, GSH, SOD
Anti-apoptotic Reduced apoptosis in renal tissue.NFκB, Caspase-3
Structural Protection Attenuated damage to renal structure.Improved glomerular filtration

Summary of findings from studies on nifuroxazide's impact on diabetic kidney disease. africaresearchconnects.comtandfonline.comnih.govtandfonline.com

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by excessive scarring of lung tissue. nih.gov Nifuroxazide has shown promise as a potential therapeutic agent for this condition. immune-system-research.com In mouse models where pulmonary fibrosis was induced, nifuroxazide treatment was able to halt the disease's development and even reverse existing signs of fibrosis. pulmonaryfibrosisnews.compulmonaryfibrosisnews.com

The therapeutic effect of nifuroxazide in pulmonary fibrosis is attributed to its ability to block the genesis of myofibroblasts, which are key cells in the fibrotic process. nih.govpulmonaryfibrosisnews.com It inhibits the activation of fibroblasts and the epithelial-mesenchymal transition (EMT), a process where epithelial cells gain fibroblast-like properties. nih.govimmune-system-research.com This action is linked to the inhibition of the STAT3 pathway and the TGF-β/Smad pathway. nih.govimmune-system-research.com

Studies in mice demonstrated that nifuroxazide treatment led to a significant reduction in hydroxyproline, a major component of collagen, and lowered the production of proteins characteristic of fibrosis. pulmonaryfibrosisnews.com It also alleviated structural damage in the lungs and normalized the number of immune cells that contribute to chronic inflammation. pulmonaryfibrosisnews.com Importantly, nifuroxazide was effective even when treatment was delayed, suggesting it can promote the resolution of established fibrosis. pulmonaryfibrosisnews.com

Table 5: Effects of Nifuroxazide on Pulmonary Fibrosis Markers in Animal Models

FindingObservation
Disease Progression Halted development and reversed signs of induced pulmonary fibrosis. pulmonaryfibrosisnews.com
Cellular Mechanism Blocked myofibroblast genesis; inhibited fibroblast activation and EMT. nih.govimmune-system-research.com
Signaling Pathways Inhibited STAT3 and TGF-β/Smad pathways. nih.govimmune-system-research.com
Biochemical Markers Reduced hydroxyproline and collagen production. pulmonaryfibrosisnews.com
Inflammation Normalized the number of inflammatory immune cells in the lungs. pulmonaryfibrosisnews.com

Key research findings from studies investigating nifuroxazide for the treatment of pulmonary fibrosis. nih.govimmune-system-research.compulmonaryfibrosisnews.com

Antimicrobial Resistance Dynamics and Combination Therapy Strategies

Analysis of Bacterial Resistance Development and Cross-Resistance

The emergence of resistance is a critical consideration for any antimicrobial agent. Understanding the specific mechanisms by which bacteria develop resistance to nifuroxazide is essential for its continued effective use.

Nifuroxazide, like other nitrofuran antibiotics, is a prodrug, meaning it requires activation within the bacterial cell to exert its antimicrobial effect. nih.gov This activation is carried out by bacterial enzymes known as nitroreductases. nih.govoup.com The primary mechanism of resistance to nitrofurans involves the disruption of this activation process.

The main pathways for resistance development are:

Mutations in Nitroreductase Genes: The most significant mechanism for acquiring resistance to nitrofurans is through mutations in the genes that code for nitroreductase enzymes, specifically the oxygen-insensitive type I nitroreductases NfsA and NfsB in Escherichia coli. nih.govoup.comresearchgate.net These mutations lead to the production of non-functional enzymes, which are unable to reduce the nitrofuran prodrug into its active, toxic form. oup.com This failure of activation renders the drug ineffective against the bacterium. oup.com The development of high-level resistance often occurs in a stepwise manner, with sequential mutations inactivating different nitroreductase enzymes. oup.com

Alteration of Enzyme Cofactors: A less common mechanism involves mutations in genes responsible for producing essential cofactors for the nitroreductase enzymes. For instance, an in-frame deletion in the ribE gene, which is involved in the biosynthesis of flavin mononucleotide (an NfsA/NfsB cofactor), has been identified as a source of resistance. nih.govmdpi.com

Efflux Pumps: Some bacteria may utilize efflux pumps, which are membrane proteins that actively transport harmful substances, including antibiotics, out of the cell. The plasmid-encoded multidrug efflux pump OqxAB has been suggested to enhance nitrofuran resistance by actively expelling the antibiotic from the bacterial cell. researchgate.netmdpi.com

Direct evidence detailing cross-resistance between nifuroxazide and antibacterial classes like quinolones or sulfonamides is not extensively documented in the available literature. However, shared resistance mechanisms could potentially lead to reduced susceptibility.

A possible indirect link exists through multidrug efflux pumps. The OqxAB efflux pump, which has been implicated in enhancing resistance to nitrofurans, is also known to confer reduced susceptibility to quinolones. mdpi.com This suggests a potential for co-resistance, where the presence of this single plasmid-encoded mechanism could reduce the effectiveness of compounds from both classes. It is important to note that this does not represent classical cross-resistance, where a single target-site mutation confers resistance to multiple drugs, but rather a shared defense mechanism.

Studies on quinolone-resistant mutants have shown that they can sometimes exhibit cross-resistance to unrelated drug classes, such as beta-lactams, due to changes in outer membrane proteins. nih.gov However, a similar link involving nitrofurans has not been established.

The effect of nifuroxazide on the gut microbiota appears to be context-dependent, with different outcomes observed in healthy individuals versus those with intestinal infections. In healthy volunteers, nifuroxazide administered for six days, even at high doses, was found to not significantly injure the integrity of the intestinal microbial ecosystem. nih.gov Statistical analysis of several bacteriological markers, including the populations of E. coli, Enterococcus, Clostridium, and Bacteroides, showed no significant variations during the treatment course. nih.gov

Conversely, in children suffering from acute infectious diarrhea, the infection itself was shown to reduce the alpha diversity (a measure of species richness and evenness) of the gut microbiota. researchgate.net In this context, treatment with nifuroxazide contributed to the restoration of this microbial diversity. researchgate.net This suggests that in a dysbiotic state, nifuroxazide may help re-establish a more balanced microbial community.

However, any use of antibiotics carries a theoretical risk of disrupting the gut flora's colonization resistance, which is the natural ability of the indigenous microbiota to prevent colonization by pathogenic microbes. mdpi.com A study using gnotobiotic mice found that high doses of a related nitrofuran sharply decreased the anaerobic flora's resistance to colonization by pathogenic Escherichia coli and Shigella flexeri. nih.gov This highlights the potential for antibiotics to create an environment where opportunistic pathogens can emerge. mdpi.com

Synergistic Therapeutic Regimens and Clinical Outcomes

Nifuroxazide has been investigated as an adjunctive therapy in combination with standard treatments for Clostridioides difficile infection (CDI), showing promise in enhancing therapeutic efficacy.

For mild forms of CDI, combination therapy with nifuroxazide and metronidazole (B1676534) has demonstrated superior pharmacological efficacy compared to metronidazole monotherapy. A prospective, randomized, controlled clinical trial involving 60 patients was conducted to evaluate this dual regimen. The study found that patients receiving the modified therapy (metronidazole + nifuroxazide) reported a significantly lower number of stools and a faster resolution of abdominal pain compared to the group receiving standard therapy with metronidazole alone.

The combination of nifuroxazide and metronidazole appears to reduce the number of stools in a shorter time frame and leads to a quicker absence of abdominal pain in patients diagnosed with a mild form of CDI.

Clinical Outcomes of Metronidazole Monotherapy vs. Combination Therapy for Mild CDI
ParameterMetronidazole MonotherapyMetronidazole + Nifuroxazide Combination TherapyP-valueSource
Reduction in Stool FrequencyStandard ReductionSignificantly Greater Reductionp < 0.001 nih.gov
Pain ResolutionStandard ResolutionFaster Absence of Pain at Check-upsNot Specified nih.gov
Overall Pharmacological EfficacyStandard EfficacyBetter Pharmacological EfficacyNot Specified nih.gov

In cases of medium-severe CDI, the addition of nifuroxazide to the standard vancomycin (B549263) regimen has been shown to accelerate patient improvement. A prospective, randomized, controlled clinical trial with 60 patients compared vancomycin monotherapy to a dual therapy regimen of vancomycin plus nifuroxazide.

The results indicated that the combination therapy provided enhanced pharmacological efficacy. nih.govquora.com Patients in the dual therapy group experienced a significantly lower number of stools at multiple control check-ups and showed significant improvements in stool consistency, with a marked decrease in completely watery stools. nih.govquora.com These findings suggest that the nifuroxazide and vancomycin combination holds promise as a novel therapeutic regimen for managing medium-severe CDI. nih.govquora.com

Comparison of Stool Frequency in Vancomycin Monotherapy vs. Dual Therapy for Medium-Severe CDI
Control PointMean Stools (Vancomycin Monotherapy)Mean Stools (Vancomycin + Nifuroxazide)P-valueSource
First Control5.70 ± 1.914.47 ± 2.20p = 0.024 nih.govquora.com
Second Control3.13 ± 0.902.37 ± 0.85p = 0.001 nih.govquora.com
Third Control1.80 ± 0.611.53 ± 0.51p = 0.035 nih.govquora.com

Potentiation of Radiotherapy Effects in Cancer Treatment

Nifuroxazide has demonstrated a significant ability to enhance the efficacy of radiotherapy, particularly in hepatocellular carcinoma (HCC). elifesciences.orgnih.gov This potentiation is largely attributed to its inhibitory effect on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. elifesciences.orgnih.gov The overexpression of Programmed Death-Ligand 1 (PD-L1) is a known factor in radiotherapy resistance. elifesciences.orgnih.gov Nifuroxazide has been shown to attenuate the upregulation of PD-L1 expression induced by radiation. elifesciences.org

The mechanism of action involves nifuroxazide promoting the degradation of PD-L1 through the ubiquitin-proteasome pathway, thereby increasing the sensitivity of tumor cells to radiation. elifesciences.org In preclinical models of HCC, the combination of nifuroxazide and radiotherapy resulted in a significant inhibition of tumor growth and prolonged survival. elifesciences.org This combined treatment was also observed to boost the activation of T lymphocytes. elifesciences.org

In vitro studies have further elucidated the cellular effects of this combination. The co-administration of nifuroxazide and radiation in HCC cells leads to a marked inhibition of cell proliferation and migration, coupled with an increase in apoptosis. elifesciences.orgnih.gov This is evidenced by the reduced expression of proliferation markers such as PCNA and Ki67. biorxiv.org

Key Findings on Nifuroxazide's Potentiation of Radiotherapy
Cancer TypeKey MechanismObserved EffectsSupporting Evidence
Hepatocellular Carcinoma (HCC)Inhibition of STAT3 pathway; Attenuation of radiation-induced PD-L1 upregulation via ubiquitin-proteasome degradationIncreased sensitivity to radiation, inhibited tumor growth, prolonged survival, enhanced T lymphocyte activation, inhibited cell proliferation and migration, increased apoptosis elifesciences.orgnih.govnih.govbiorxiv.org

Combination with Immunotherapeutic Agents (e.g., CpG Oligodeoxynucleotides)

The synergistic potential of nifuroxazide extends to its combination with immunotherapeutic agents, such as CpG oligodeoxynucleotides (ODNs). CpG ODNs are synthetic DNA sequences that act as agonists for Toll-like receptor 9 (TLR9), potently stimulating an immune response. researchgate.netnih.gov In the context of HCC, the combination of nifuroxazide and a CpG ODN has been shown to exert greater therapeutic efficacy than either agent alone. nih.govresearchgate.net

This combination therapy has been observed to significantly suppress tumor growth in animal models. nih.gov The underlying mechanism involves a multi-faceted attack on the tumor. Nifuroxazide, as a STAT3 inhibitor, directly inhibits cancer cell proliferation, induces apoptosis, and suppresses migration and invasion. nih.govnih.gov Simultaneously, the CpG ODN component stimulates a robust anti-tumor immune response. researchgate.net

Specifically, the combined treatment leads to a significant increase in the infiltration of CD4+ and CD8+ T lymphocytes, as well as macrophages, within the tumor tissue. nih.gov Furthermore, an increased ratio of these crucial immune cells has been observed in the spleens of tumor-bearing mice, indicating a systemic immune activation. nih.gov This dual approach of direct tumor cell targeting and immune system engagement provides a novel and promising strategy for cancer treatment. nih.govresearchgate.net

Research Findings on Nifuroxazide and CpG ODN Combination Therapy in HCC
ParameterEffect of Combination TherapyImmune System ModulationReferences
Tumor GrowthSignificantly suppressedEnhanced infiltration of CD4+ and CD8+ T lymphocytes and macrophages in tumor tissue nih.govresearchgate.net
ApoptosisSignificantly inducedIncreased ratio of CD4+ and CD8+ T lymphocytes in the spleen nih.gov
Cell Proliferation, Migration, and InvasionInhibitedStimulation of anti-tumor immune response via TLR9 agonism nih.govresearchgate.netnih.gov

Synergistic Approaches with Molecularly Targeted Anticancer Drugs

Nifuroxazide has also been investigated in combination with various molecularly targeted anticancer drugs, demonstrating synergistic effects that enhance their therapeutic potential. These combinations often involve targeting multiple, interconnected signaling pathways crucial for cancer cell survival and proliferation.

PARP Inhibitors: A preliminary study has explored the synergistic effect of nifuroxazide with the poly (ADP-ribose) polymerase (PARP) inhibitor, olaparib (B1684210), in breast cancer cells. This research found that nifuroxazide can affect the homologous recombination (HR) repair of cells. The combination of nifuroxazide and olaparib was shown to aggravate DNA damage and reduce the DNA damage repair capabilities of breast cancer cells. This led to an enhanced killing effect on the cancer cells, suggesting that nifuroxazide could potentially increase the sensitivity of breast cancer cells to olaparib.

MEK Inhibitors: In the context of multiple myeloma, nifuroxazide has been shown to exhibit enhanced cytotoxicity when combined with the MEK inhibitor UO126. nih.gov The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cancer cell survival. While the MEK inhibitor alone has a modest effect on STAT3 tyrosine phosphorylation, its combination with nifuroxazide leads to a nearly complete inhibition of this modification. nih.gov This suggests that the enhanced cell-killing effect of this combination is due to a more profound inhibition of STAT3 tyrosine phosphorylation. nih.gov

Histone Deacetylase Inhibitors: Nifuroxazide also demonstrates enhanced cytotoxicity against multiple myeloma cells when used in conjunction with the histone deacetylase (HDAC) inhibitor depsipeptide. nih.gov HDAC inhibitors represent another class of targeted therapy that can alter gene expression in cancer cells. The combination of a STAT3 inhibitor like nifuroxazide with an agent that targets a different cellular mechanism, such as histone acetylation, can lead to a more potent anti-cancer effect. nih.gov

Synergistic Effects of Nifuroxazide with Molecularly Targeted Anticancer Drugs
Targeted Drug ClassSpecific AgentCancer TypeObserved Synergistic EffectUnderlying MechanismReference
PARP InhibitorOlaparibBreast CancerEnhanced killing of cancer cellsAggravated DNA damage and attenuated DNA damage repair
MEK InhibitorUO126Multiple MyelomaEnhanced cytotoxicityIncreased inhibition of STAT3 tyrosine phosphorylation nih.gov
Histone Deacetylase InhibitorDepsipeptideMultiple MyelomaEnhanced cytotoxicityTargeting of a different cellular pathway (histone acetylation) in conjunction with STAT3 inhibition nih.gov

Advanced Preclinical and Experimental Methodologies

Comprehensive In Vitro Models

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of Nifuroxazide. Researchers utilize a variety of established and specialized techniques to characterize its effects on both microbial and mammalian cells.

While much of the recent research has focused on the anticancer properties of Nifuroxazide, its foundational role is as an antimicrobial agent effective against a spectrum of gastrointestinal pathogens, including Escherichia coli and Staphylococcus aureus patsnap.comnih.gov. Standardized protocols are employed to determine its antimicrobial efficacy.

Agar Diffusion Method : This technique involves inoculating a solid agar medium with a target microorganism. Discs impregnated with Nifuroxazide are placed on the surface, and the plate is incubated. The antibiotic diffuses into the agar, creating a concentration gradient. The effectiveness is determined by measuring the diameter of the zone of growth inhibition around the disc apec.org. Studies on Nifuroxazide analogues have utilized the agar diffusion method to evaluate their activity against bacterial strains like Staphylococcus aureus, Staphylococcus haemolyticus, and Pseudomonas aeruginosa scienceopen.comresearchgate.net. The diameter of the inhibition zones for these analogues ranged from 13.5 to 28 mm, indicating significant antibacterial action researchgate.net.

Broth Microdilution : This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism nih.gov. The assay is performed in 96-well microtiter plates where the microorganism is exposed to serial dilutions of the compound in a liquid broth medium nih.govubc.ca. The MIC is identified by observing the lowest concentration at which no growth occurs ubc.ca. This technique has been applied to assess the antifungal activity of Nifuroxazide analogues against yeasts such as Candida albicans and Cryptococcus neoformans scienceopen.comresearchgate.net.

The anticancer potential of Nifuroxazide has been investigated across a wide array of human cancer cell lines, representing various malignancies. These cell lines serve as crucial models to study the compound's effect on tumor-specific pathways. Non-tumor cell lines are also used to assess selectivity and potential toxicity to healthy cells.

Disease ModelCell LineDescriptionReferences
Breast Cancer4T1, MDA-MB-231, MCF-7Represents different subtypes of breast cancer, used to study proliferation, apoptosis, and metastasis. nih.govnih.govnih.gov
Colorectal CancerCT26, HT29, Caco-2Models for studying colorectal carcinoma migration, invasion, and cytotoxicity. apec.orgmedchemexpress.comdrugbank.com
Hepatocellular CarcinomaHepG2, Huh7Used to investigate effects on liver cancer cell proliferation, migration, apoptosis, and radiosensitivity. nih.govresearchgate.net
Lung Cancer (NSCLC)NCI-H1299A model for non-small cell lung cancer, used to study the induction of apoptosis via endoplasmic reticulum stress. scienceopen.comubc.ca
MelanomaA2058, A375, A875, B16-F10Used to evaluate anti-proliferative activity and effects on migration, invasion, and metastasis in malignant melanoma.
Multiple MyelomaU266, INA6, RPMI 8226, H929Models to study the inhibition of STAT3 signaling and its effect on myeloma cell viability.
OsteosarcomaUMR106, MG63Bone cancer cell lines used to demonstrate inhibition of proliferation, migration, and invasion. researchgate.net
Thyroid CancerBCPAP, TPC-1Papillary thyroid carcinoma cells used to show inhibition of proliferation and invasion.
Non-Tumor ControlHEK 293THuman embryonic kidney cells used as a non-tumor control to assess the cytotoxicity of Nifuroxazide. Studies have shown it has low toxicity to these cells. researchgate.net

A variety of quantitative assays are employed to measure the specific cellular responses to Nifuroxazide treatment, providing detailed insights into its mechanism of action.

Cell Viability and Proliferation Assays : The effect of Nifuroxazide on cell viability is commonly measured using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Cell Counting Kit-8 (CCK-8) assay scienceopen.com. These assays quantify the metabolic activity of living cells. Long-term proliferative capacity is assessed through colony formation assays, where the ability of single cells to form colonies over several days is monitored after treatment researchgate.net.

Apoptosis Assays : The induction of programmed cell death, or apoptosis, is a key indicator of anticancer activity. Apoptosis is detected and quantified using several methods. Hoechst 33258 staining allows for the visualization of nuclear changes like chromatin condensation and fragmentation. Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry is used to distinguish between early apoptotic, late apoptotic, and necrotic cells nih.govscienceopen.com. The disruption of the mitochondrial membrane potential (ΔΨm), an early event in apoptosis, can be measured using fluorescent dyes like Rhodamine 123.

Cell Migration and Invasion Assays : The anti-metastatic potential of Nifuroxazide is evaluated by assessing its impact on cell motility. The wound-healing assay provides a qualitative measure of cell migration by monitoring the closure of a manually created "scratch" in a cell monolayer researchgate.net. The Transwell assay, with or without a Matrigel coating, offers a quantitative measure of cell migration and invasion, respectively, by counting the number of cells that move through a porous membrane towards a chemoattractant drugbank.com.

Assay TypeSpecific MethodPurposeReferences
Viability & ProliferationMTT AssayMeasures metabolic activity to determine cell viability. researchgate.net
Cell Counting Kit-8 (CCK-8)Quantifies viable cells in proliferation and cytotoxicity assays. scienceopen.comubc.ca
Colony Formation AssayAssesses long-term proliferative capacity and clonogenicity. researchgate.net
ApoptosisHoechst 33258 StainingVisualizes nuclear condensation and fragmentation characteristic of apoptosis.
Annexin V/PI Flow CytometryDifferentiates and quantifies live, early apoptotic, late apoptotic, and necrotic cells. nih.govscienceopen.com
Mitochondrial Membrane Potential (ΔΨm)Detects early apoptotic events through changes in mitochondrial polarization.
Migration & InvasionWound-Healing AssayQualitatively assesses collective cell migration. researchgate.net
Transwell AssayQuantifies cell migration (uncoated) and invasion (Matrigel-coated). drugbank.com

Immunological assays are crucial for understanding how Nifuroxazide may modulate the immune system, particularly within the tumor microenvironment.

Flow Cytometry (FCM) : This is a powerful technique used for single-cell analysis. Beyond its use in apoptosis assays (Annexin V/PI), flow cytometry is employed for immune cell phenotyping. In studies investigating Nifuroxazide's effect on breast cancer, FCM was used to identify a reduction in the population of myeloid-derived suppressor cells (MDSCs), which are known to inhibit anti-tumor immune responses nih.gov.

Immunofluorescence : This microscopy-based technique is used to visualize the presence and location of specific proteins in tissue samples. In hepatocellular carcinoma models, immunofluorescence has been used to detect the infiltration of immune cells into tumor tissues, such as CD4+ and CD8+ T lymphocytes and M1 macrophages, following treatment with Nifuroxazide in combination with radiotherapy patsnap.comresearchgate.net.

To dissect the molecular pathways affected by Nifuroxazide, researchers rely heavily on techniques that measure changes in gene and protein expression.

Western Blotting : This is the most widely used technique to detect and quantify specific proteins in a sample. It has been instrumental in showing that Nifuroxazide inhibits the STAT3 signaling pathway by reducing the phosphorylation of STAT3 (p-STAT3) and its upstream kinases JAK2 and TYK2 scienceopen.com. Western blotting has also been used to measure Nifuroxazide's effect on a host of other proteins involved in apoptosis (Bax, Bcl-2, cleaved caspase-3, PARP), proliferation (PCNA, Ki67, Cyclin D1), and metastasis (MMP-2, MMP-9) nih.govresearchgate.net.

Quantitative Real-Time PCR (qRT-PCR) : This technique is used to measure the quantity of specific messenger RNA (mRNA) transcripts, providing insight into gene expression levels. For example, qRT-PCR has been used to show that Nifuroxazide can affect the mRNA level of PD-L1 in hepatocellular carcinoma cells researchgate.net. It is also a key tool in virology studies to quantify viral RNA, as demonstrated in research on Nifuroxazide's inhibitory effects on the Chikungunya virus.

Established In Vivo Animal Models for Efficacy and Safety Profiling

To validate the therapeutic potential observed in vitro, Nifuroxazide is tested in various animal models that mimic human diseases. These in vivo studies are essential for evaluating efficacy, understanding systemic effects, and profiling safety before any potential clinical application. The U.S. Food and Drug Administration (FDA) is actively working on a roadmap to reduce and replace animal studies with new approach methodologies (NAMs) where possible, but for now, they remain a critical part of preclinical safety and efficacy testing.

Disease ModelAnimal ModelKey FindingsReferences
Breast CancerMice with 4T1 tumorsSuppressed tumor growth and blocked the formation of pulmonary metastases. nih.govnih.gov
MelanomaA375 tumor-bearing miceSignificantly inhibited tumor growth and pulmonary metastases.
Hepatocellular CarcinomaTumor-bearing miceIn combination with CpG ODN, significantly inhibited tumor growth and enhanced immune cell infiltration. patsnap.com
Chikungunya Virus InfectionMiceReduced viral load in muscles and protected against virus-induced footpad swelling. nih.gov
SchistosomiasisMice with Schistosoma mansoni infectionSignificantly reduced total worm burden and egg production.
Graft-vs.-Host Disease (GvHD)Mice post-allogeneic bone marrow transplantSuppressed the development of acute GvHD and delayed lethality.
Ulcerative ColitisAnimal models of colitisDecreased disease activity index, reduced inflammation, and alleviated mucosal damage.
Renal InjuryRats with indomethacin-induced nephrotoxicityExerted renoprotective effects.

Infectious Disease Models (e.g., Viral, Parasitic, Bacterial Infections)

Originally developed as a nitrofuran antibiotic, nifuroxazide's activity has been reassessed in sophisticated models of various infectious diseases, revealing a broader spectrum of action.

Viral Infections : The antiviral properties of nifuroxazide have been demonstrated against several arboviruses. nih.gov In vitro studies have shown that it can inhibit the replication of Chikungunya virus (CHIKV), West Nile virus (WNV), Yellow Fever virus (YFV), and tick-borne encephalitis virus (TBEV). nih.gov The anti-CHIKV activity was further confirmed in vivo using a mouse model, where oral administration of nifuroxazide reduced viral loads in muscle tissue and protected against virus-induced footpad swelling. nih.gov The primary mechanism identified was the suppression of the viral replication stage. nih.gov These findings suggest that nifuroxazide could be a promising candidate for a broad-spectrum antiviral agent against arboviral infections. researchgate.net

Parasitic Infections : Nifuroxazide has been repurposed and evaluated as a potential agent against schistosomiasis, a major parasitic disease. nih.gov In vitro studies on Schistosoma mansoni revealed that nifuroxazide had detrimental, concentration-dependent effects on adult worms, affecting their viability, pairing, and egg production. nih.gov It also induced severe damage to the parasite's tegument. nih.gov In a mouse model of schistosomiasis, a single oral dose of nifuroxazide significantly reduced the total worm burden and egg production in both early (prepatent) and established (patent) infections. nih.gov

Bacterial Infections : While its clinical use is for bacterial diarrhea, research continues into overcoming resistance. nih.gov Studies have focused on synthesizing and testing structural analogs of nifuroxazide to combat multidrug-resistant bacteria. nih.gov For instance, a new class of analogs based on a 5-nitrothiophene scaffold showed significant bacteriostatic and, in some cases, bactericidal activity against multidrug-resistant Staphylococcus aureus strains. nih.gov

Infectious AgentModel UsedKey Research FindingsSource
Chikungunya Virus (CHIKV)In vitro cell lines & in vivo mouse modelInhibited viral replication; reduced viral load and footpad swelling in mice. nih.gov
Schistosoma mansoniIn vitro culture & in vivo mouse modelReduced worm viability and egg production; caused tegumental damage; lowered worm burden in mice. nih.gov
Multidrug-Resistant S. aureusIn vitro serial dilution testsNifuroxazide analogs exhibited significant bacteriostatic and bactericidal activity. nih.gov

Orthotopic and Xenograft Tumor Models

The anticancer properties of nifuroxazide, largely attributed to its inhibition of STAT3, have been validated in clinically relevant tumor models that mimic human cancer more closely than simple cell cultures.

Xenograft Tumor Models : In a xenograft model of human melanoma, mice were implanted with A375 tumor cells. researchgate.netresearchgate.net Treatment with nifuroxazide significantly inhibited the growth of these tumors. researchgate.net Analysis of the tumor tissues revealed that the compound reduced cell proliferation and metastasis-related proteins while inducing apoptosis. researchgate.net

Orthotopic Tumor Models : The efficacy of nifuroxazide has also been tested in orthotopic models, where tumor cells are implanted into the corresponding organ of origin, providing a more relevant microenvironment. nih.govabnova.com In a mouse model with orthotopically-implanted hepatocarcinoma, nifuroxazide was used as an adjuvant for a dendritic cell (DC) vaccine. nih.gov The combination of nifuroxazide with the tumor cell lysate-loaded DC vaccine significantly inhibited tumor growth, improved survival rates, and prompted a stronger antitumor immune response. nih.gov This effect is linked to nifuroxazide's ability to inhibit STAT3, which is known to suppress DC maturity and antitumor immunity. nih.gov

Tumor TypeModel TypeKey Research FindingsSource
Human Melanoma (A375 cells)Subcutaneous XenograftInhibited tumor volume and weight; reduced proliferation and induced apoptosis in tumor tissue. researchgate.netresearchgate.net
HepatocarcinomaOrthotopic ImplantEnhanced the efficacy of a dendritic cell vaccine, leading to improved survival and inhibited tumor growth. nih.gov

Models for Organ-Specific Pathology

Nifuroxazide's anti-inflammatory and antifibrotic effects have been investigated in preclinical models of chronic diseases affecting specific organs, such as the kidneys and lungs.

Diabetic Nephropathy Models : The renoprotective effects of nifuroxazide were evaluated in a rat model of diabetic nephropathy induced by streptozotocin. nih.govresearchgate.netresearchgate.net In these diabetic rats, daily oral administration of nifuroxazide for eight weeks attenuated diabetes-induced damage to the kidney's structure. nih.govresearchgate.net The treatment improved glomerular filtration function, ameliorated oxidative stress, and reduced apoptosis in the diabetic kidney. nih.govnih.gov Mechanistically, nifuroxazide was found to dampen NF-κB activation and inhibit the STAT3 signaling pathway, which are crucial in the inflammatory progression of diabetic nephropathy. nih.govnih.govafricaresearchconnects.com

Pulmonary Fibrosis Models : Nifuroxazide has shown significant therapeutic effects in a mouse model of pulmonary fibrosis induced by bleomycin. pulmonaryfibrosisnews.comnih.govnih.gov Intraperitoneal injection of nifuroxazide not only halted the progression of fibrosis but also reversed existing lung tissue scarring. pulmonaryfibrosisnews.comnih.govresearchgate.net The compound was found to block the genesis of myofibroblasts, which are key cells in the development of fibrosis. pulmonaryfibrosisnews.com This therapeutic effect was linked to the inhibition of abnormal STAT3 activation and suppression of the TGF-β/Smad pathway, both of which are critical signaling cascades in fibrogenesis. nih.govnih.govimmune-system-research.com

PathologyModel UsedKey Research FindingsSource
Diabetic NephropathyStreptozotocin-induced diabetic rat modelAttenuated kidney damage, reduced oxidative stress and apoptosis, and inhibited NF-κB and STAT3 activation. nih.govresearchgate.netnih.gov
Pulmonary FibrosisBleomycin-induced fibrosis mouse modelAmeliorated and reversed established fibrosis by blocking myofibroblast genesis and inhibiting the STAT3 and TGF-β/Smad pathways. pulmonaryfibrosisnews.comnih.govimmune-system-research.com

Computational and Bioinformatic Approaches

In addition to experimental models, computational methods have been employed to understand nifuroxazide's molecular interactions and to guide the development of new, related compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method has been applied to nifuroxazide to elucidate its binding mechanisms at the atomic level.

In studies related to pulmonary fibrosis, analytical docking experiments were used to verify that nifuroxazide directly interacts with its target, STAT3. nih.govresearchgate.net Similarly, in the context of its antiparasitic activity against S. mansoni, in silico investigations were conducted to identify potential molecular targets, with serine/threonine kinases being identified as likely candidates for nifuroxazide's action. nih.gov These computational simulations provide a structural basis for the experimentally observed biological activities and can guide further drug development. researchgate.net

Structure-Based Drug Design Principles

Structure-based drug design utilizes the three-dimensional structure of biological targets to design and optimize new drug candidates. nih.gov This principle has been applied to nifuroxazide, where its chemical scaffold serves as a starting point for creating novel analogues with improved or new activities. Researchers have synthesized series of nifuroxazide analogues by systematically modifying its structure, such as altering the substituents on the furan (B31954) and benzene rings. researchgate.net

One notable application is in the development of new antibacterial agents. To combat drug resistance, a new class of analogues was created by replacing the 5-nitrofuran ring of nifuroxazide with a 5-nitrothiophene moiety. nih.gov These new compounds were then tested for their ability to inhibit multidrug-resistant Staphylococcus aureus, demonstrating the utility of using the nifuroxazide structure as a template for designing new antimicrobial drugs. nih.gov

Machine Learning and Artificial Intelligence for Drug Discovery and Repurposing

Machine learning (ML) and artificial intelligence (AI) are increasingly powerful tools in pharmacology, particularly for drug repurposing—the process of identifying new uses for existing drugs. scienceopen.comnih.gov These computational approaches can analyze vast datasets of biological and chemical information to predict new drug-target interactions and therapeutic applications. frontiersin.orgfrontiersin.org

Innovation in Nifuroxazide Based Drug Discovery and Development

Rational Design and Synthesis of Novel Analogues and Derivatives

The chemical scaffold of nifuroxazide has served as a template for the rational design and synthesis of new chemical entities. By modifying its structure, researchers aim to improve its therapeutic properties.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of nifuroxazide and its analogues influences their biological activity. Research has focused on modifying specific parts of the molecule to enhance its potency and selectivity for various targets. For instance, the discovery that nifuroxazide inhibits Signal Transducer and Activator of Transcription 3 (STAT3) and Aldehyde Dehydrogenase 1 (ALDH1) has spurred efforts to optimize its structure for anticancer activity. nih.govspandidos-publications.com These modifications aim to improve interactions with target proteins, leading to enhanced therapeutic effects. researchgate.net

One area of investigation involves the synthesis of analogues with different substituents on the benzoic acid portion of the molecule. A study involving fourteen p-substituted benzoic acid hydrazide derivatives explored how different chemical groups influenced antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov The findings indicated that hydrophobicity is a key factor influencing the antibacterial activity, though the relationship is not linear. researchgate.net

Researchers have synthesized and evaluated novel nifuroxazide derivatives by altering the core heterocyclic ring and attached substituents. nih.gov A significant modification involves replacing the 5-nitrofuran ring with other heterocyclic systems, such as 5-nitrothiophene or nitropyrrole, to create new classes of analogues. researchgate.netnih.gov

In one study, the furan (B31954) ring of nifuroxazide was replaced by a thiophene (B33073) ring, resulting in a series of p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides. nih.gov These compounds were tested against standard and multidrug-resistant S. aureus strains, with all exhibiting significant bacteriostatic activity and some showing bactericidal effects. nih.gov Another research effort involved synthesizing four nifuroxazide analogues, including a pyridine (B92270) derivative, which demonstrated superior activity against Staphylococcus aureus compared to the parent nifuroxazide. researchgate.netscienceopen.com More recently, thirty-six novel derivatives based on a 4- or 5-nitropyrrole skeleton were synthesized and showed promising antitumor activity. researchgate.net

Research Findings on Nifuroxazide Analogues
Analogue/Derivative ClassHeterocyclic FrameworkKey FindingsSource
p-Substituted Benzoic Acid Hydrazides5-NitrothiopheneExhibited significant bacteriostatic and, in some cases, bactericidal activity against multidrug-resistant S. aureus. nih.gov
Pyridine AnaloguePyridineExceeded the activity of nifuroxazide against S. aureus, with inhibition zones ranging from 13.5 to 28 mm. researchgate.netscienceopen.com
Nitropyrrole-based Derivatives4- or 5-NitropyrroleDemonstrated good antitumor activity in vitro. researchgate.net

Advanced Formulation Strategies for Improved Bioavailability and Targeted Delivery

A major challenge in the therapeutic application of nifuroxazide is its poor water solubility, which can limit its bioavailability. nih.gov To overcome this, researchers are developing advanced formulation strategies to enhance its dissolution, absorption, and delivery to specific sites in the body. researchgate.net

Nanocarrier systems offer a promising approach to improve the delivery of poorly soluble drugs like nifuroxazide. rroij.com Cubosomes, which are nanostructured lipid particles with a unique cubic internal structure, have been investigated as a delivery vehicle. ijpsjournal.comnih.govresearchgate.net These carriers can encapsulate hydrophilic, lipophilic, and amphiphilic drugs, offering stability and controlled release. researchgate.netnih.gov

A study on nifuroxazide-loaded cubosomes (NXZD-LC) demonstrated significant improvements in drug delivery. researchgate.net The formulated cubosomes were poly-angular nanoparticles with favorable characteristics for drug delivery. The encapsulation of nifuroxazide within cubosomes was shown to enhance its pulmonary delivery and bioavailability, highlighting the potential of this nanocarrier system for repositioning nifuroxazide for new therapeutic uses, such as treating pulmonary fibrosis. researchgate.net

Characteristics of Nifuroxazide-Loaded Cubosomes (NXZD-LC)
ParameterValueSource
Mean Particle Size223.73 ± 4.73 nm researchgate.net
Zeta Potential-20.93 ± 2.38 mV researchgate.net
Entrapment Efficiency90.56 ± 4.25% researchgate.net

The crystalline form of a drug, a phenomenon known as polymorphism, can significantly impact its physicochemical properties, including solubility, dissolution rate, and stability. semanticscholar.orguga.edujbpr.in Polymorphism studies are therefore critical for optimizing the pharmaceutical performance of a drug.

Research into nifuroxazide has led to the discovery and characterization of new polymorphic forms. A study described the rational search for and synthesis of eight new polymorphs, solvates, or hydrates of nifuroxazide. rsc.org The investigation revealed that by selecting an appropriate polymorph, a 50% increase in solubility could be achieved compared to the commercially available form. rsc.orgresearchgate.net Two new anhydrous polymorphs, in particular, showed a significant increase in both solubility and dissolution rates in water, demonstrating how manipulating the solid-state form can enhance a drug's properties. rsc.orgresearchgate.net

Pro-drug design is a strategy used to improve a drug's properties by chemically modifying it into an inactive form that is converted to the active drug within the body. frontiersin.org This approach can enhance solubility, stability, and bioavailability, and reduce off-target toxicity, thereby improving the therapeutic index.

For nifuroxazide, a pro-drug strategy has been developed to enhance its anticancer efficacy. nih.gov Researchers synthesized a novel lipase-labile SN-2 phospholipid pro-drug of nifuroxazide ("Pro-nifuroxazide"). nih.govresearchgate.net This pro-drug was designed to self-assemble into nanoparticles (NPs) of less than 20 nm. nih.gov The Pro-nifuroxazide NPs were found to be significantly more effective at inhibiting cancer cells compared to the parent drug. This enhanced effect is attributed to a remarkable improvement in the local concentration of the drug—as high as ~240-fold—when assembled into nanoparticles. nih.gov This pro-drug approach not only improves delivery but also leverages enzymes that are abundant in cancer cells for its activation, offering a more targeted and safer delivery mechanism. nih.govresearchgate.net

Future Research Trajectories and Unmet Needs in Nifuroxazide Investigations

Deepening Mechanistic Understanding Across All Therapeutic Areas

While the inhibitory effect of nifuroxazide on Signal Transducer and Activator of Transcription 3 (STAT3) is a well-documented mechanism underlying its anticancer and anti-inflammatory properties, a more profound and granular understanding of its molecular interactions is required. scienceopen.comresearchgate.netdovepress.com Future research should aim to elucidate the precise binding kinetics and downstream consequences of STAT3 inhibition in various cellular contexts. Investigating how nifuroxazide modulates the intricate network of STAT3-regulated genes and signaling pathways will be crucial for predicting its efficacy and identifying potential resistance mechanisms across different diseases.

The anti-inflammatory effects of nifuroxazide, demonstrated by the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, also demand deeper mechanistic exploration. researchgate.netscienceopen.com Research should focus on dissecting the upstream signaling pathways, such as NF-κB and TLR4, that are modulated by nifuroxazide to control the inflammatory cascade. scienceopen.comdovepress.com Understanding these mechanisms is paramount for its potential application in chronic inflammatory diseases like ulcerative colitis and diabetic nephropathy. scienceopen.comdovepress.com

Translational Pathways from Preclinical Findings to Clinical Validation

A significant hurdle in drug repurposing is the translation of promising preclinical data into tangible clinical benefits. For nifuroxazide, this requires a systematic and rigorous approach to clinical trial design. The existing body of preclinical evidence demonstrating its efficacy in models of cancer, pulmonary fibrosis, and inflammatory bowel disease provides a strong rationale for initiating well-designed clinical studies. researchgate.netdovepress.comnih.gov

A pilot study on the use of nifuroxazide in combination with mesalamine for ulcerative colitis has shown encouraging results, with significant reductions in inflammatory markers and improvements in clinical outcomes. dovepress.com However, the authors acknowledge the limitations of a small sample size and the lack of endoscopic or histologic validation. dovepress.com Future large-scale, randomized, double-blind, placebo-controlled trials are essential to confirm these findings and establish the efficacy and safety of nifuroxazide in this patient population. These trials should incorporate robust primary endpoints, such as clinical remission and endoscopic healing, to provide definitive evidence of its therapeutic value.

In the context of oncology, the preclinical data supporting nifuroxazide's ability to induce cancer cell apoptosis and inhibit tumor growth warrant clinical investigation. researchgate.net Future clinical trials should focus on specific cancer types where STAT3 or ALDH1 are known to be key drivers of tumorigenesis. Biomarker-driven patient selection strategies will be critical to identify individuals most likely to respond to nifuroxazide therapy.

The journey from preclinical discovery to clinical validation is often fraught with challenges. For nifuroxazide, these may include optimizing dosing regimens for non-gastrointestinal indications and managing potential off-target effects. A structured approach to clinical development, starting with Phase I trials to establish safety and pharmacokinetics in new patient populations, followed by larger efficacy studies, will be crucial for its successful repurposing.

Strategies to Mitigate Potential Drug-Related Toxicities in Novel Applications

While nifuroxazide has a generally favorable safety profile in its traditional use as a short-term treatment for infectious diarrhea, its application in chronic diseases or as an adjunct to chemotherapy necessitates a thorough evaluation of its long-term safety and potential toxicities. dovepress.comnih.gov Spontaneous reporting systems have documented adverse reactions, including skin and subcutaneous tissue disorders, gastrointestinal issues, and, more rarely, hypersensitivity reactions.

Future research must focus on comprehensive toxicological studies to identify and characterize any potential dose-limiting toxicities associated with long-term or high-dose nifuroxazide administration. This includes evaluating its potential for genotoxicity, carcinogenicity, and reproductive toxicity. Mechanistic toxicology studies will be important to understand the molecular basis of any observed adverse effects and to develop strategies for their mitigation.

For instance, if nifuroxazide is to be used in combination with cytotoxic chemotherapy agents, a detailed assessment of potential drug-drug interactions is imperative. Studies should investigate whether nifuroxazide alters the metabolism or clearance of co-administered drugs, potentially leading to increased toxicity. The development of predictive biomarkers for toxicity could also help in identifying patients at higher risk of adverse events, allowing for more personalized and safer treatment approaches.

A proactive approach to risk management, including the development of clear guidelines for patient monitoring and the management of adverse events, will be essential for the safe implementation of repurposed nifuroxazide in new therapeutic areas.

Exploration of Broadened Combination Therapy Modalities

The multi-target nature of nifuroxazide makes it an attractive candidate for combination therapies, where it could act synergistically with other drugs to enhance therapeutic efficacy and overcome resistance. spandidos-publications.com In oncology, combining nifuroxazide with standard-of-care chemotherapies or targeted agents could lead to improved tumor response rates. For example, its ability to inhibit STAT3 could sensitize cancer cells to the cytotoxic effects of other drugs. spandidos-publications.com

Preclinical studies have already shown the potential of combining nifuroxazide with other treatments. For instance, in the context of cancer, combining it with CpG ODN, a TLR9 agonist, has been shown to enhance the antitumor effect in vitro and in vivo. spandidos-publications.com Similarly, its combination with palbociclib and radiotherapy has demonstrated increased efficiency and attenuated toxicity. spandidos-publications.com

Future research should systematically explore a wide range of combination strategies across different disease areas. This could involve high-throughput screening of drug combinations to identify synergistic interactions. Mechanistic studies will then be needed to understand the molecular basis of any observed synergy.

In the treatment of inflammatory diseases, combining nifuroxazide with other anti-inflammatory or immunomodulatory agents could provide a more comprehensive and effective therapeutic approach. For example, in ulcerative colitis, its combination with mesalamine has already shown promise. dovepress.com Further studies could explore combinations with biologic agents or JAK inhibitors. dovepress.com

The table below summarizes potential combination therapy modalities for nifuroxazide based on its known mechanisms of action.

Table 1: Potential Combination Therapy Modalities for Nifuroxazide
Therapeutic AreaPotential Combination AgentRationale for Combination
OncologyStandard ChemotherapySensitization of cancer cells through STAT3 inhibition.
OncologyTargeted Therapies (e.g., EGFR inhibitors)Overcoming resistance mechanisms mediated by STAT3.
OncologyImmunotherapies (e.g., PD-1/PD-L1 inhibitors)Enhancement of anti-tumor immune response. spandidos-publications.com
Inflammatory Bowel DiseaseMesalamineSynergistic anti-inflammatory effects. dovepress.com
Inflammatory Bowel DiseaseBiologic Agents (e.g., anti-TNFα)Complementary mechanisms of action to reduce inflammation.
Pulmonary FibrosisAntifibrotic Agents (e.g., pirfenidone, nintedanib)Targeting multiple pathways involved in fibrosis. nih.gov

Global Health Impact and Accessibility Considerations for Nifuroxazide Repurposing

The potential repurposing of nifuroxazide for diseases with a significant global health burden, such as cancer and chronic inflammatory conditions, raises important considerations regarding accessibility and affordability. As an existing and relatively inexpensive drug, nifuroxazide could offer a cost-effective treatment option, particularly in low- and middle-income countries where access to newer, more expensive therapies is often limited.

Future research should include health economic analyses to evaluate the cost-effectiveness of repurposed nifuroxazide in different healthcare settings. These studies should consider not only the direct costs of the drug but also the potential savings from reduced hospitalizations, improved quality of life, and increased productivity.

Addressing the "unmet needs" of patients with rare or neglected diseases is another area where nifuroxazide could have a significant impact. Its broad spectrum of activity suggests that it may have utility in treating a range of infectious diseases beyond acute diarrhea. For example, recent studies have highlighted its potential as a broad-spectrum antiviral agent against arbovirus infections like Dengue and Chikungunya. researchgate.net

To ensure equitable access to a repurposed nifuroxazide, a multi-stakeholder approach involving pharmaceutical companies, governments, non-governmental organizations, and patient advocacy groups will be necessary. This could involve exploring mechanisms for technology transfer, local production, and the inclusion of nifuroxazide in essential medicines lists for its new indications.

Regulatory Science Perspectives for Repurposed Nifuroxazide Applications

Navigating the regulatory landscape is a critical step in bringing a repurposed drug to the market for a new indication. While the existing safety data for nifuroxazide can streamline the development process, regulatory agencies will still require robust evidence of its efficacy and safety in the new patient population.

Future research in regulatory science should focus on defining the most efficient pathways for the approval of repurposed nifuroxazide. This includes engaging with regulatory authorities, such as the FDA, early in the development process to discuss the design of clinical trials and the data required for a successful new drug application. The FDA's guidance on developing antibacterial therapies for patients with unmet medical needs provides a framework that may be applicable to the repurposing of nifuroxazide for other serious conditions.

For diseases with no available therapy or for rare diseases where large clinical trials may not be feasible, exploring expedited regulatory pathways, such as accelerated approval or orphan drug designation, could be a viable strategy. Research into innovative clinical trial designs, such as adaptive trials or basket trials, could also help to generate the necessary evidence for regulatory approval in a more efficient manner.

A clear understanding of the intellectual property landscape surrounding repurposed drugs is also essential. While nifuroxazide itself is off-patent, new formulations, methods of use, or combination therapies could be eligible for patent protection, providing an incentive for further investment in its development.

Q & A

Q. How can Nifuroxazide be accurately quantified in pharmaceutical formulations?

A validated spectrofluorimetric method using face-centered composite design (FCC) optimizes factors like pH, temperature, and reagent concentration to quantify Nifuroxazide in pure and capsule forms. This method employs coumarin formation for fluorescence detection, achieving linearity (0.5–5.0 µg/mL) with a limit of detection (LOD) of 0.12 µg/mL and precision (RSD < 2%). It outperforms UV methods in sensitivity and selectivity .

Q. What safety precautions are necessary when handling Nifuroxazide in laboratory settings?

Nifuroxazide is classified as acutely toxic (oral, Category 4), skin corrosive (Category 2), and a respiratory irritant (Category 3). Researchers must:

  • Use full personal protective equipment (PPE) , including gloves, lab coats, and eye protection.
  • Work in well-ventilated areas or fume hoods to avoid inhalation of dust.
  • Store in sealed containers at 2–8°C under inert atmospheres to prevent degradation .

Q. What physicochemical properties of Nifuroxazide are critical for experimental design?

Key properties include:

  • Solubility : Insoluble in water, slightly soluble in ethanol (96%), and insoluble in dichloromethane.
  • Stability : Degrades under light or humid conditions; requires storage in inert environments.
  • Melting point : 281–283°C, indicating thermal stability in standard assays.
  • pKa : 8.36 ± 0.15, influencing ionization in biological systems .

Advanced Research Questions

Q. What molecular mechanisms underlie Nifuroxazide’s inhibition of STAT3 signaling in cancer cells?

Nifuroxazide selectively inhibits Jak2/Tyk2 autophosphorylation , blocking STAT3 constitutive activation without affecting EGFR or Src kinases. This reduces STAT3 target genes (e.g., Mcl-1), inducing apoptosis in myeloma cells. Specificity is confirmed via lack of inhibition on Akt/MAPK pathways. Synergy with HDAC or MEK inhibitors enhances cytotoxicity .

Q. How does Nifuroxazide enhance radiotherapy efficacy in hepatocellular carcinoma (HCC)?

In murine HCC models, Nifuroxazide (25–50 mg/kg) combined with radiotherapy:

  • Reduces tumor volume by 43–62% (vs. radiotherapy alone).
  • Suppresses PD-L1 expression via ubiquitin-proteasome degradation, enhancing T-cell infiltration.
  • Downregulates p-STAT3, PCNA, and MMP2 while upregulating caspase-3, confirmed by Western blot and immunohistochemistry .

Q. What experimental approaches validate Nifuroxazide’s role in overcoming BRAF/MEK inhibitor resistance in melanoma?

  • In vitro : Nifuroxazide selectively kills ALDH1-high melanoma cells (IC₅₀ = 2–4 µg/mL) via ROS-mitochondrial apoptosis. Resistance models show ALDH1 upregulation post-BRAF/MEK inhibition, reversed by Nifuroxazide .
  • In vivo : Xenograft studies demonstrate reduced tumor growth (50–60%) and metastasis when combined with BRAF inhibitors, validated by flow cytometry and TUNEL assays .

Q. How does Nifuroxazide synergize with dendritic cell (DC) vaccines to promote antitumor immunity?

In orthotopic HCC mice, Nifuroxazide (200 µg/mouse) with TCL-loaded DCs :

  • Increases survival rates to 58.3% (vs. 25% control).
  • Enhances CD4+/CD8+ T-cell infiltration in tumors and spleen (immunohistochemistry).
  • Suppresses MDSC proliferation, confirmed by colony formation and Transwell assays .

Methodological Considerations

  • Dose Optimization : Use response surface methodology (RSM) for fluorescence assays or in vivo dosing .
  • Statistical Validation : Apply ANOVA for comparing treatment groups (e.g., tumor volume, apoptosis rates) .
  • Assay Selection : CCK-8 for viability, Western blot for protein quantification, and flow cytometry for immune profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Akabar
Reactant of Route 2
Reactant of Route 2
Akabar

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。